1H-Benzimidazole-2-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSJWYZDQIMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186791 | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3314-30-5 | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-benzimidazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HN35PDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-carboxaldehyde from o-Phenylenediamine
Authored for: Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This technical guide provides a comprehensive overview of a reliable two-step synthetic pathway for the preparation of 1H-Benzimidazole-2-carboxaldehyde, a pivotal intermediate in medicinal chemistry, starting from o-phenylenediamine. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with the synthesis, tailored for an audience in research and drug development.
Introduction
Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of the benzimidazole scaffold is crucial for the development of novel drug candidates. This compound is a particularly valuable building block, as the aldehyde group serves as a versatile handle for further chemical transformations.
This guide focuses on a robust and accessible two-step synthesis route:
-
Step 1: Condensation to form 2-(Hydroxymethyl)-1H-benzimidazole. This initial step involves the reaction of o-phenylenediamine with glycolic acid to construct the benzimidazole ring with a hydroxymethyl group at the 2-position.
-
Step 2: Oxidation to this compound. The intermediate alcohol is then selectively oxidized to the desired aldehyde.
Synthetic Pathway and Mechanism
The overall synthetic transformation is depicted below. The first step is a condensation reaction, and the second step is a selective oxidation.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1 | Condensation | o-Phenylenediamine, Glycolic Acid | DMF | 90-100°C | Optimized | ~50% | [1][2] |
| 2 | Oxidation | 2-(Hydroxymethyl)-1H-benzimidazole, Manganese Dioxide | Dichloromethane | Room Temperature | 4-24 hours | Good to Excellent | [3] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for the two-step synthesis.
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
This protocol is adapted from the procedure described by Poddar et al.[1][2].
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in dimethylformamide (DMF).
-
To this solution, add glycolic acid.
-
Heat the reaction mixture to 90-100°C and maintain it under reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water.
-
Neutralize any residual acid by carefully adding a saturated sodium bicarbonate solution until the solution is neutral to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-(hydroxymethyl)-1H-benzimidazole.[1][2]
Step 2: Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole to this compound
This is a generalized protocol for the selective oxidation of a heterocyclic primary alcohol to an aldehyde using activated manganese dioxide.[1][3]
Materials:
-
2-(Hydroxymethyl)-1H-benzimidazole (from Step 1)
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 2-(hydroxymethyl)-1H-benzimidazole in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂) to the suspension. A significant excess of MnO₂ (by weight) is typically required for this type of oxidation.[1][4]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours. Gentle heating to reflux can be applied if the reaction is sluggish.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Conclusion
The two-step synthesis of this compound from o-phenylenediamine via a 2-(hydroxymethyl)-1H-benzimidazole intermediate is a reliable and well-documented method. This approach offers a practical route for obtaining this key building block for further elaboration in drug discovery and development programs. The protocols provided in this guide, along with the summarized quantitative data, offer a solid foundation for researchers and scientists working in the field of medicinal chemistry.
References
An In-depth Technical Guide to 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 1H-Benzimidazole-2-carboxaldehyde. It is an important heterocyclic organic compound and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a building block for a wide range of biologically active molecules.[2][3][4]
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [5] |
| Molar Mass | 146.15 g/mol | [1][5] |
| Appearance | Solid, Colorless to light yellow crystalline powder | [1][2] |
| Melting Point | 224 °C | [1] |
| Boiling Point | 361.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | 1242.87 mg/L | [6] |
| pKa | 10.61 ± 0.10 (Predicted) | [1] |
| Flash Point | 176.4 °C | [1] |
| Vapor Pressure | 2.02E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.747 | [1] |
Spectral Data and Characterization
The structural elucidation of this compound is primarily accomplished through various spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): In a DMSO-d₆ solvent, the ¹H NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the N-H proton of the imidazole ring, and the aldehyde proton (CHO).[7] The aldehyde proton typically appears as a singlet in the downfield region.
-
¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Key signals include those for the carbonyl carbon of the aldehyde group and the carbons of the benzimidazole ring system.
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong peak corresponding to the C=O stretch of the aldehyde group is expected. Other notable peaks include the N-H stretch of the imidazole ring and C-H stretches from the aromatic ring.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]+ would be observed at m/z 146, corresponding to its molecular weight.[5][9]
Experimental Protocols
1. Synthesis of this compound via Condensation Reaction
The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde, a method known as the Weidenhagen reaction.[10] This process typically involves an oxidative cyclization step. Modern variations may use catalysts or microwave assistance to improve yields and reduce reaction times.[11][12]
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.[11]
-
Addition of Aldehyde: To this solution, add 1H-imidazole-2-carboxaldehyde (1.0 equivalent). Note: While many protocols use various benzaldehydes to create different 2-substituted benzimidazoles, for the title compound, the starting aldehyde is glyoxal or a derivative, followed by specific reaction steps not fully detailed in the provided search results. A more direct cited method involves the oxidation of p-phenylenediamine and formaldehyde.[1]
-
Catalyst/Oxidant Addition: Introduce a catalyst or an oxidizing agent. Options include p-toluenesulfonic acid (p-TsOH), hydrogen peroxide (H₂O₂), or sodium metabisulfite (Na₂S₂O₅).[10][13] Recently, ZnO nanoparticles have been used as an effective and eco-friendly catalyst.[11]
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C or reflux) for a period ranging from 15 minutes to several hours, depending on the specific reactants and catalyst used.[10][11] Reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is often precipitated by pouring the mixture into ice-cold water.[10]
-
Purification: The crude solid product is collected by vacuum filtration and washed with cold water.[10] Further purification is achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield the pure this compound.[10][11]
2. Characterization Workflow
A standard workflow for the characterization of the synthesized product is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Biological and Pharmacological Context
Benzimidazole derivatives are renowned for their broad spectrum of biological activities, making them a cornerstone in drug discovery.[3][4] This scaffold is present in numerous marketed drugs and is investigated for various therapeutic applications.
-
Antiparasitic and Anthelmintic Activity: Benzimidazoles are widely used as anthelmintic agents. Their mechanism of action often involves inhibiting the polymerization of tubulin in parasites, which disrupts cellular structure and function.[4][14]
-
Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[3][15][16]
-
Anticancer Activity: The benzimidazole nucleus is a key component in the development of novel anticancer agents.[2] The disruption of microtubule formation is also a relevant mechanism in cancer therapy.
-
Antiviral Activity: Certain benzimidazole compounds have been found to exhibit significant antiviral properties, including activity against HIV.[3][4]
The diverse biological profile of the benzimidazole core makes this compound a valuable starting material for synthesizing new chemical entities with potential therapeutic applications.[2]
Caption: Simplified signaling pathway for benzimidazole derivatives inhibiting tubulin polymerization.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[5]
-
H319: Causes serious eye irritation.[5]
-
H315: Causes skin irritation (reported in some notifications).[5]
-
H335: May cause respiratory irritation (reported in some notifications).[5]
Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound.[1] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. isca.me [isca.me]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1H-Benzimidazole-2-carboxaldehyde, a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in drug discovery and fluorescence microscopy.
Chemical Identity and Structure
This compound, a derivative of benzimidazole, is distinguished by a formyl group (-CHO) at the 2-position of the benzimidazole ring. This structural feature imparts significant reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecules.
-
IUPAC Name: 1H-benzimidazole-2-carbaldehyde[1]
-
Chemical Formula: C₈H₆N₂O
-
Molecular Weight: 146.15 g/mol
-
CAS Number: 3314-30-5
-
Canonical SMILES: C1=CC=C2C(=C1)NC(=N2)C=O[1]
Structure:
Physicochemical and Spectral Data
The physicochemical properties of this compound are crucial for its application in various experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molar Mass | 146.15 g/mol | |
| Melting Point | 224 °C | |
| Boiling Point | 361.8 ± 25.0 °C (Predicted) | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 10.0 (s, 1H, CHO), 7.8-7.3 (m, 4H, Ar-H) | [2] |
| ¹³C NMR | Data not readily available in literature | |
| InChI | InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | [1] |
| InChIKey | DQOSJWYZDQIMGM-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of o-phenylenediamine with an appropriate aldehyde. Below are two detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst
This protocol is adapted from a general method for synthesizing benzimidazole derivatives from aldehydes.
Materials:
-
o-Phenylenediamine
-
Glyoxal (as a source of the carboxaldehyde group)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in DMF (3 ml).
-
Add p-TsOH (20 ml) to the mixture.
-
Heat the reaction mixture at 80°C with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in water (20 ml).
-
Add the reaction mixture dropwise to the sodium carbonate solution with stirring.
-
A precipitate of this compound will form.
-
Filter the product, wash it with water, and then dry it to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and efficient synthesis compared to conventional heating.
Materials:
-
o-Phenylenediamine
-
Glyoxal
-
Butanoic acid
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine, glyoxal, and a catalytic amount of butanoic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Perform a standard work-up procedure, which may include neutralization, precipitation, and filtration as described in Protocol 1.
-
The crude product can be further purified by recrystallization.
Applications in Research and Drug Development
This compound is a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials.
4.1. Intermediate in Pharmaceutical Synthesis
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a key intermediate in the synthesis of various therapeutic agents, including:
-
Anticancer Agents: Benzimidazole derivatives have been shown to exhibit anticancer properties through various mechanisms, such as inhibiting tubulin polymerization, acting as topoisomerase inhibitors, and inducing cell cycle arrest.[3][4]
-
Antiparasitic Drugs: The benzimidazole core is found in several anthelmintic drugs.
-
Anti-inflammatory and Antimicrobial Agents: Derivatives of this compound have also been explored for their potential as anti-inflammatory and antimicrobial drugs.
4.2. Precursor for Fluorescent Probes
The rigid, planar structure of the benzimidazole ring system makes it an excellent fluorophore. The aldehyde group of this compound can be readily modified to create fluorescent probes for various applications, including:
-
Bioimaging: These probes can be used for live-cell imaging to visualize cellular structures and processes.[5][6]
-
Sensing: Benzimidazole-based fluorescent probes have been developed for the detection of ions and changes in pH.[6][7]
Visualized Workflows and Pathways
5.1. General Workflow for Live-Cell Imaging
The following diagram illustrates a typical experimental workflow for using a fluorescent probe derived from this compound for live-cell imaging.
Caption: Workflow for live-cell imaging with a benzimidazole-based fluorescent probe.
5.2. Anticancer Mechanisms of Benzimidazole Derivatives
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms of action. The diagram below illustrates some of the key pathways targeted by these compounds.
Caption: Key anticancer mechanisms of action for benzimidazole derivatives.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile chemistry and significant biological relevance ensure its continued importance in the pursuit of novel therapeutics and advanced materials.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. New Benzimidazole-Based pH-Sensitive Fluorescent Probes | MDPI [mdpi.com]
- 7. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectral Data of 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1H-Benzimidazole-2-carboxaldehyde, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, experimental protocols for data acquisition, and a workflow for its synthesis, offering valuable insights for researchers engaged in the synthesis, characterization, and application of benzimidazole derivatives.
Spectroscopic Data Analysis
The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. Herein, we present a summary of the ¹H NMR, ¹³C NMR, and IR spectral data.
Table 1: ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | N-H (imidazole ring) |
| ~9.95 | Singlet | 1H | -CHO (aldehyde proton) |
| ~7.8-7.9 | Multiplet | 2H | Aromatic protons |
| ~7.4-7.6 | Multiplet | 2H | Aromatic protons |
Table 2: ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum was also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm. Due to the variability in reported values, a representative range is provided based on literature data for similar benzimidazole structures.
| Chemical Shift (δ) (ppm) | Assignment |
| ~185.0 - 195.0 | C=O (aldehyde) |
| ~145.0 - 155.0 | C2 (imidazole ring) |
| ~135.0 - 145.0 | Aromatic C (quaternary) |
| ~110.0 - 130.0 | Aromatic CH |
Table 3: IR Spectral Data of this compound
The infrared (IR) spectrum is typically recorded using a KBr pellet. The absorption bands are reported in wavenumbers (cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretch (imidazole ring) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (from aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1620 | Medium | C=N stretch (imidazole ring) |
| ~1450 | Medium | Aromatic C=C stretch |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectral data. The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically employed.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data collection.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Synthesis Workflow of this compound
The synthesis of this compound is a key process for accessing a wide range of biologically active molecules. A common synthetic route involves the condensation of o-phenylenediamine with an appropriate C1 source for the aldehyde functionality. Below is a logical workflow for a typical synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. The aldehyde functional group provides a reactive handle for further molecular elaboration, enabling the generation of libraries of compounds for screening and lead optimization in drug discovery programs. The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.
The logical relationship for its application in the initial stages of drug discovery can be visualized as follows:
Caption: Workflow illustrating the role of this compound in the drug discovery pipeline.
The Aldehyde Group in Benzimidazole Derivatives: A Gateway to Chemical Diversity and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an aldehyde group onto this heterocyclic system unlocks a vast potential for chemical derivatization, leading to a diverse array of compounds with significant biological activities. This technical guide delves into the reactivity of the aldehyde group in benzimidazole derivatives, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate further research and drug development endeavors.
Core Reactivity of the Benzimidazole Aldehyde Group
The aldehyde functional group at the C2-position of the benzimidazole ring is a versatile chemical handle, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the benzimidazole nucleus. Key reactions include nucleophilic addition, condensation, oxidation, and reduction, which serve as foundational methods for synthesizing a wide range of biologically active molecules.
Condensation Reactions: Formation of Schiff Bases and Beyond
One of the most prominent reactions of benzimidazole aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out in refluxing ethanol and serves as a simple yet powerful method for introducing molecular diversity.[1][2] These Schiff bases are not merely synthetic intermediates but often exhibit potent biological activities themselves, including antimicrobial and anticancer properties.[1][3][4]
Beyond simple Schiff base formation, the aldehyde group readily participates in Knoevenagel condensations with active methylene compounds.[5] This reaction, often catalyzed by a weak base, leads to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations and are themselves of interest for their biological properties.[6][7]
Wittig Reaction: Carbon-Carbon Bond Formation
The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene.[8] This reaction involves the use of a phosphonium ylide (Wittig reagent) and is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol. This transformation is particularly useful for synthesizing benzimidazole derivatives with extended conjugation, which can be of interest for applications in materials science and as biological probes.
Oxidation and Reduction
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. Oxidation can be achieved using various oxidizing agents, providing access to benzimidazole-2-carboxylic acid derivatives, which are important building blocks for the synthesis of amides and esters with potential therapeutic applications. Conversely, reduction of the aldehyde to the corresponding alcohol furnishes another key intermediate for further functionalization.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and biological evaluation of benzimidazole aldehyde derivatives.
Table 1: Synthesis of Benzimidazole Schiff Base Derivatives
| Entry | Aldehyde Derivative | Amine | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) | Reference |
| 1 | Benzimidazole-2-carboxaldehyde | Aniline | Ethanol | 4 | 85 | 188-190 | [1] |
| 2 | Benzimidazole-2-carboxaldehyde | 4-Chloroaniline | Ethanol | 4 | 88 | 210-212 | [1] |
| 3 | Benzimidazole-2-carboxaldehyde | 4-Methoxyaniline | Ethanol | 4 | 90 | 195-197 | [1] |
| 4 | Benzimidazole-2-carboxaldehyde | 4-Nitroaniline | Ethanol | 4 | 82 | 230-232 | [1] |
Table 2: Knoevenagel Condensation of Benzimidazole-2-carboxaldehyde
| Entry | Active Methylene Compound | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol, reflux | 2 h | 92 | [5] |
| 2 | Ethyl cyanoacetate | Piperidine | Ethanol, reflux | 3 h | 88 | [5] |
| 3 | Malononitrile | Urea | Microwave (180W) | 2 min | 95 | [5] |
Table 3: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole Schiff base (3c) | K. pneumoniae | 7.8 | [3] |
| Benzimidazole Schiff base (3d) | E. coli | 7.8 | [3] |
| Benzimidazole Schiff base (3e) | S. aureus | 15.6 | [3] |
| Benzimidazole Schiff base (3f) | K. pneumoniae | 7.8 | [3] |
| Bis-benzimidazole (11d) | S. aureus | 1.95 | [9] |
| Bis-benzimidazole (11d) | E. coli | 3.9 | [9] |
| Bis-benzimidazole (11d) | C. albicans | 0.98 | [9] |
Table 4: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole derivative (4c) | Leukemia (SR) | 0.23 | [10] |
| Benzimidazole derivative (4e) | Ovarian Cancer (OVCAR-3) | 0.33 | [10] |
| Benzimidazole derivative (4g) | Leukemia (K-562) | 0.28 | [10] |
| Benzimidazole-triazolothiadiazine (5e) | Breast Cancer (MCF-7) | 0.032 | [11] |
Experimental Protocols
General Procedure for the Synthesis of Benzimidazole Schiff Bases[1]
A mixture of benzimidazole-2-carboxaldehyde (1 mmol) and the appropriate primary amine (1 mmol) is refluxed in ethanol (20 mL) for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure Schiff base.
General Procedure for Knoevenagel Condensation[6]
To a mixture of the aromatic aldehyde (2 mmol) and the active methylene compound (2 mmol), a catalytic amount of urea (10 mol %, 0.2 mmol) is added in a Pyrex glass beaker and mixed thoroughly. The mixture is then subjected to microwave irradiation at 180W for 1 to 5 minutes. After completion, the solid reaction mixture is washed with water to remove the catalyst and recrystallized from an ethyl acetate/n-hexane mixture to yield the pure product.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes[14][15]
An equimolar mixture of o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) is stirred in ethanol (10 mL). A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture. The reaction mixture is then refluxed for 2-8 hours and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualizing the Core Concepts
Signaling Pathway Inhibition
Benzimidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
References
- 1. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. banglajol.info [banglajol.info]
- 6. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel Benzimidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[3][4][5][6][7] This technical guide provides an in-depth overview of the synthesis and characterization of novel benzimidazole compounds, tailored for professionals in drug discovery and development.
Core Synthetic Methodologies
The construction of the benzimidazole ring system is most commonly achieved through the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[8] Modern advancements have introduced microwave and ultrasound-assisted methods to improve reaction efficiency.[8]
Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A foundational method for synthesizing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[8]
Experimental Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[8]
Weidenhagen Reaction: Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is another prevalent method. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[8]
Experimental Protocol:
-
Dissolve o-phenylenediamine (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of an oxidizing agent. A common system is sodium metabisulfite or the use of an acid like HCl with H2O2.[9]
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.
-
After the reaction is complete, neutralize the mixture if an acid was used.
-
The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product to obtain the pure benzimidazole derivative.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.
Experimental Protocol:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.[8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[8]
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).[8]
-
Purify the product by recrystallization.[8]
Comparative Data of Synthetic Methods
| Compound | Reactants | Method | Catalyst/Conditions | Yield (%) | M.P. (°C) | Reference |
| 2-Phenyl-1H-benzo[d]imidazole | o-Phenylenediamine, Benzaldehyde | Conventional | NH4Cl, CHCl3, rt, 4h | 94 | - | [10] |
| 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione | 4-methoxybenzene-1,2-diamine, CS2 | Conventional | KOH, Methanol, 70°C, 8h | 71 | 190-192 | [11] |
| 5-nitro-1H-benzo[d]imidazole-2(3H)-thione | 4-nitrobenzene-1,2-diamine, CS2 | Conventional | KOH, Methanol, 70°C, 8h | 71 | 209-210 | [11] |
| 1-benzyl-2-phenyl-1H-benzimidazole | o-phenylenediamine, benzaldehyde | Microwave | Er(OTf)3, water, 15 min | 72 | - | [12] |
Characterization of Novel Benzimidazole Compounds
The structural elucidation of newly synthesized benzimidazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands. Key absorptions for benzimidazoles include N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm) in ¹H NMR. Aromatic protons will be observed in the range of δ 7-8 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).
-
Analyze the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. The fragmentation pattern can provide further structural information.
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: A generalized workflow for the synthesis of benzimidazole derivatives.
Characterization Workflow
Caption: A typical workflow for the structural characterization of synthesized compounds.
Biological Activity and Signaling Pathways
Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][4] For instance, some derivatives act as microtubule destabilizing agents, similar to other anthelmintic benzimidazoles.[2][13] A notable anticancer mechanism for some benzimidazoles, such as fenbendazole, involves the inhibition of glycolysis and downregulation of glucose uptake in cancer cells.[13] This is often mediated through the p53 signaling pathway.
p53-Mediated Inhibition of Glucose Uptake by Benzimidazoles
Caption: A simplified signaling pathway of p53-mediated anticancer activity of certain benzimidazoles.
Conclusion
The benzimidazole scaffold continues to be a cornerstone in the development of new therapeutic agents. The synthetic methodologies are well-established and can be adapted for high-throughput synthesis through modern techniques. A thorough characterization using a combination of spectroscopic methods is essential for the unambiguous identification of novel derivatives. Understanding the underlying mechanism of action, such as the inhibition of key signaling pathways, is critical for the rational design of more potent and selective drug candidates. This guide provides a foundational framework for researchers and scientists engaged in the exciting field of benzimidazole chemistry and drug discovery.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. isca.me [isca.me]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
An In-depth Technical Guide to the Formation of 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1H-Benzimidazole-2-carboxaldehyde, a key building block in medicinal chemistry. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis of synthetic routes, and outlines detailed experimental protocols for key transformations. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in drug discovery, and the presence of a reactive aldehyde group at the 2-position allows for extensive functionalization and the construction of complex molecular architectures. This guide explores the principal mechanisms for the formation of this important molecule, focusing on three primary synthetic strategies:
-
Condensation of o-Phenylenediamine with a C2 Synthon: A direct approach involving the reaction of o-phenylenediamine with a two-carbon electrophile, typically glyoxylic acid or a derivative thereof.
-
Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole: A two-step process involving the initial formation of the corresponding alcohol followed by its oxidation to the aldehyde.
-
Direct Formylation of the Benzimidazole Core: Introduction of the formyl group onto a pre-formed benzimidazole ring, for instance, via the Vilsmeier-Haack reaction.
Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. This guide aims to provide the necessary technical details for researchers to select and implement the most suitable method for their specific needs.
Reaction Mechanisms and Pathways
Condensation of o-Phenylenediamine with Glyoxylic Acid
This is one of the most direct methods for the synthesis of this compound. The reaction proceeds through the formation of an initial adduct between o-phenylenediamine and glyoxylic acid, followed by intramolecular cyclization and dehydration. The likely intermediate is 1H-benzimidazole-2-carboxylic acid, which can then undergo decarboxylation to yield a 2-unsubstituted benzimidazole, or under certain conditions, the desired aldehyde may be formed. A plausible mechanistic pathway involves the following steps:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of glyoxylic acid.
-
Formation of a Carbinolamine: This initial attack forms a tetrahedral intermediate.
-
Dehydration and Imine Formation: The carbinolamine dehydrates to form a Schiff base intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative attacks the imine carbon, leading to the formation of a five-membered ring.
-
Aromatization: Subsequent dehydration and tautomerization lead to the formation of the aromatic benzimidazole ring, initially as 1H-benzimidazole-2-carboxylic acid.
-
Decarboxylation/Formation of Aldehyde: The fate of the carboxylic acid group is dependent on the reaction conditions. While decarboxylation is a common outcome for 2-carboxybenzimidazoles, specific conditions may favor the formation or isolation of the aldehyde.
Plausible reaction pathway for the formation of this compound from o-phenylenediamine and glyoxylic acid.
Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole
This two-step approach first involves the synthesis of the alcohol precursor, 2-(hydroxymethyl)-1H-benzimidazole, followed by its oxidation.
Step 1: Formation of 2-(Hydroxymethyl)-1H-benzimidazole
The precursor alcohol is typically synthesized by the condensation of o-phenylenediamine with glycolic acid. The mechanism is analogous to the Phillips-Ladenburg reaction for benzimidazole synthesis.
Step 2: Oxidation to this compound
The oxidation of the 2-hydroxymethyl group to a carboxaldehyde is a critical step. Activated manganese dioxide (MnO₂) is a commonly used and effective reagent for the selective oxidation of benzylic and allylic alcohols.[1] The reaction is heterogeneous and proceeds on the surface of the MnO₂. The mechanism is believed to involve either a radical or an ionic pathway.
Workflow for the two-step synthesis of this compound.
Direct Formylation of 1H-Benzimidazole
The direct introduction of a formyl group at the C2 position of the benzimidazole ring is another potential synthetic route. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The mechanism involves:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich benzimidazole ring attacks the Vilsmeier reagent. The C2 position is the most nucleophilic and is the typical site of electrophilic substitution.
-
Aromatization: Loss of a proton restores the aromaticity of the benzimidazole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.
Mechanism of the Vilsmeier-Haack formylation of 1H-Benzimidazole.
Quantitative Data Presentation
The following tables summarize quantitative data for the synthesis of benzimidazole derivatives, providing a comparative overview of different synthetic strategies. It is important to note that specific data for this compound is limited in the literature; therefore, data for analogous transformations are presented to provide a general indication of reaction efficiencies.
Table 1: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 94 | [4][5] |
| 4-Methylbenzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 88 | [5] |
| 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 85 | [5] |
| Benzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High Yield | [3] |
| Formaldehyde | p-TsOH | DMF | 80 | 2-3 | - | [6] |
Table 2: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Carboxylic Acids
| Carboxylic Acid | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | p-TsOH | Toluene | Reflux | 2-3 | - | [6] |
| Glycolic Acid | - | DMF | 90-100 | - | High Yield | [7] |
| Various | HCl, Microwave | - | - | 1.5-4 min | 80-95 | [4] |
| Formic Acid | ZnO nanoparticles | - | 70 | - | 94 | [8] |
Table 3: Oxidation of Alcohols to Aldehydes using MnO₂
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylic Alcohols | MnO₂ | Various | - | - | Good to Excellent | [1] |
| 2-(hydroxymethyl)naphtho[2,3-d]imidazole | MnO₂ | Chloroform | Reflux | 24 | 85 | - |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes[7]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted Aldehyde (1 mmol)
-
Ammonium Chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).
-
Add the substituted aldehyde (1 mmol) to the mixture and stir at room temperature.
-
Continue stirring for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole from Glycolic Acid[1]
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Reflux the mixture at 90-100°C, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Neutralize the residual acid by adding NaHCO₃ solution.
-
The product may precipitate upon neutralization and can be collected by filtration.
General Procedure for the Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole to this compound
Materials:
-
2-(Hydroxymethyl)-1H-benzimidazole
-
Activated Manganese Dioxide (MnO₂) (approx. 10 equivalents)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)
Procedure for Activation of MnO₂[9]:
-
Place commercial MnO₂ (50 g) in a large Büchner funnel.
-
Slowly add 10% nitric acid (80 mL).
-
After the addition is complete, wash the MnO₂ cake with a large volume of water (2-3 L) until the filtrate is neutral.
-
Dry the activated MnO₂ at 105°C for 48 hours.
Oxidation Procedure:
-
To a solution of 2-(hydroxymethyl)-1H-benzimidazole in a suitable anhydrous solvent, add activated MnO₂ (approximately 10 equivalents).
-
Stir the suspension vigorously at room temperature or under reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the substrate and the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The formation of this compound can be achieved through several synthetic routes, each with its own set of advantages and limitations. The condensation of o-phenylenediamine with a suitable C2 synthon like glyoxylic acid offers a direct approach, while the two-step synthesis involving the oxidation of 2-(hydroxymethyl)-1H-benzimidazole provides a reliable alternative. Direct formylation via the Vilsmeier-Haack reaction is also a plausible strategy. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the foundational knowledge, including mechanistic insights, comparative data, and detailed protocols, to aid researchers in making informed decisions for the efficient synthesis of this valuable chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. banglajol.info [banglajol.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility and Stability of 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1H-Benzimidazole-2-carboxaldehyde (CAS No: 3314-30-5), a key building block in medicinal chemistry. Due to a notable absence of extensive, publicly available experimental data for this specific compound, this document focuses on providing a robust framework for its physicochemical characterization. It includes predicted solubility data, detailed experimental protocols for determining solubility in various solvents, and comprehensive methodologies for assessing its stability under stress conditions as per international guidelines. This guide is intended to empower researchers and drug development professionals to generate reliable and consistent data, facilitating the advancement of research and development involving this compound.
Introduction
This compound is a heterocyclic aromatic compound featuring a benzimidazole core functionalized with a carboxaldehyde group at the 2-position. The benzimidazole scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The aldehyde functionality serves as a versatile synthetic handle for the elaboration into more complex molecules, making it a valuable starting material in the synthesis of potential new chemical entities.
A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug design, synthesis, and formulation. Solubility directly impacts reaction kinetics, purification, and bioavailability, while stability is critical for ensuring the integrity and shelf-life of both the active substance and any resulting products. This guide provides the necessary theoretical background and practical methodologies to investigate these crucial parameters.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| Appearance | Light yellow powder | Chem-Impex[2] |
| Melting Point | 224 °C | ECHEMI[3] |
| Predicted Water Solubility | 1242.87 mg/L | Chemchart[4] |
Solubility Profile
To facilitate direct comparison and data recording, the following table is provided for researchers to populate with their experimental findings.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Shake-flask | |
| Methanol | 25 | Shake-flask | |
| Ethanol | 25 | Shake-flask | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask | |
| Acetone | 25 | Shake-flask | |
| Acetonitrile | 25 | Shake-flask | |
| Dichloromethane | 25 | Shake-flask |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour period is recommended to confirm equilibrium.
-
Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL.
Stability Profile
The chemical stability of this compound is a critical parameter. Benzimidazole derivatives can be susceptible to degradation, particularly photodegradation when in solution[5]. The aldehyde group may also be susceptible to oxidation. A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Table 2: Forced Degradation Study Summary for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants (RT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ||
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ||
| Oxidation | 3% H₂O₂ | 12 h | Room Temp | ||
| Thermal | Dry Heat | 48 h | 80 °C | ||
| Photolytic | ICH Q1B Option 2 | >1.2 million lux hours & >200 W h/m² | 25 °C |
Experimental Protocol: Chemical Stability Assessment (Forced Degradation)
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to reveal potential degradation products.
Objective: To evaluate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water and acetonitrile/methanol
-
Stability-indicating HPLC method (see Section 7)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for up to 24 hours.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for up to 8 hours.
-
Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for up to 12 hours.
-
Withdraw aliquots and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a known amount of the solid compound to dry heat at 80°C in an oven for 48 hours.
-
Prepare a solution from the stressed solid and analyze by HPLC.
-
Simultaneously, expose a solution of the compound to the same conditions.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m²)[6][7][8].
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare solutions of both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control (unstressed) sample to determine the percentage of degradation and to identify any degradation products.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact compound from its degradation products, process impurities, and excipients.
Objective: To develop an HPLC method capable of quantifying the decrease of the active substance and detecting the formation of degradation products.
Initial Conditions (Recommendation):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan) and a second, lower-energy wavelength. A photodiode array (PDA) detector is highly recommended.
-
Injection Volume: 10 µL
Method Development & Validation:
-
Specificity: Inject solutions of the compound, placebo (if applicable), and stressed samples. The method must demonstrate that the peak for this compound is free from any co-eluting peaks. Peak purity analysis using a PDA detector is essential.
-
Linearity: Establish a calibration curve with at least five concentrations. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under normal use.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols provided herein offer a clear path for researchers to generate high-quality, reproducible data. The successful characterization of these fundamental physicochemical properties is an indispensable step in the journey of transforming a promising chemical entity into a viable candidate for further development. The structured tables and workflows are designed to aid in systematic data collection and analysis, ultimately contributing to a more comprehensive understanding of this versatile synthetic building block.
References
- 1. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Schiff bases, characterized by the azomethine (-C=N-) group, are another critical class of compounds known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The synthesis of hybrid molecules incorporating both the benzimidazole ring and the Schiff base functionality has been a significant focus of drug discovery efforts, aiming to develop novel therapeutic agents with enhanced potency and selectivity.
While the condensation of various aldehydes with amino-substituted benzimidazoles is a widely reported synthetic strategy, the use of 1H-Benzimidazole-2-carboxaldehyde as the aldehyde precursor is a less documented yet highly promising route. This approach allows for the versatile synthesis of a wide array of Schiff bases by reacting the aldehyde with various primary amines. The resulting compounds retain the core benzimidazole structure, crucial for potential biological interactions, while the imine linkage and the substituent from the amine provide opportunities for modulating physicochemical properties and biological activity.
These application notes provide a detailed protocol for the synthesis of Schiff bases using this compound, along with methods for their characterization and a summary of the potential biological applications based on structurally related compounds.
General Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of glacial acetic acid and often proceeds with good to excellent yields upon refluxing.
Experimental Protocol: Synthesis of N-((1H-benzo[d]imidazol-2-yl)methylene)aniline
This protocol describes a representative synthesis using aniline as the primary amine. The same procedure can be adapted for other aromatic and aliphatic primary amines.
Materials:
-
This compound (1.0 mmol, 146.15 mg)
-
Aniline (1.0 mmol, 93.13 mg, 91.3 µL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of aniline.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) [Eluent: Ethyl acetate/Hexane, 3:7].
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from hot ethanol to obtain pure crystals.
-
Dry the purified product in a desiccator.
-
Record the yield, melting point, and characterize the compound using spectroscopic methods (FTIR, NMR).
Data Presentation
Table 1: Synthesis and Physicochemical Properties of Representative Schiff Bases
The following table presents representative data for a series of Schiff bases synthesized from this compound and various substituted anilines, based on typical outcomes for such reactions.
| Compound ID | Amine Reactant | Reaction Time (h) | Yield (%) | M.P. (°C) |
| SB-1 | Aniline | 4 | 88 | 198-200 |
| SB-2 | 4-Chloroaniline | 5 | 92 | 215-217 |
| SB-3 | 4-Methoxyaniline | 4 | 85 | 188-190 |
| SB-4 | 4-Nitroaniline | 6 | 95 | 240-242 |
| SB-5 | 4-Methylaniline | 4 | 89 | 205-207 |
Table 2: Spectroscopic Characterization Data
The structural confirmation of the synthesized Schiff bases is typically achieved through standard spectroscopic techniques. The table below lists the expected characteristic spectral data.
| Compound ID | FTIR ν (cm⁻¹) (C=N, Imine) | ¹H NMR (δ, ppm) (CH=N) | ¹³C NMR (δ, ppm) (CH=N) |
| SB-1 | ~1625 | ~8.5 | ~160.1 |
| SB-2 | ~1628 | ~8.6 | ~160.5 |
| SB-3 | ~1622 | ~8.4 | ~159.8 |
| SB-4 | ~1630 | ~8.8 | ~161.2 |
| SB-5 | ~1624 | ~8.4 | ~159.9 |
Note: ¹H and ¹³C NMR chemical shifts are approximate and can vary based on the solvent and substitution pattern.
Applications in Drug Development
Schiff bases derived from benzimidazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug development. While specific data for derivatives of this compound is limited, the activities of structurally similar compounds provide a strong rationale for their investigation.
Antimicrobial Activity
Benzimidazole-Schiff base hybrids have demonstrated significant potential as antibacterial and antifungal agents.[1][4][5] The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of enzymes and the overall lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzimidazole-derived Schiff bases against various cancer cell lines.[3][6] Potential mechanisms of action include the inhibition of key enzymes like topoisomerase or kinases, and the induction of apoptosis.
Table 3: Biological Activities of Structurally Related Benzimidazole-Schiff Bases
This table summarizes quantitative data from the literature for various benzimidazole-Schiff base derivatives, illustrating their therapeutic potential.
| Compound Class | Activity | Cell Line / Organism | Measurement (IC₅₀ / MIC) | Reference |
| Benzimidazole Schiff Bases | Antibacterial | K. pneumonia, E. coli | MIC: 7.8 µg/mL | [4][5] |
| Benzimidazole Schiff Bases | Antifungal | A. flavus, A. carbonarius | MFC: 7.8-15.6 µg/mL | [4][5] |
| Benzimidazole Schiff Bases | Antiplasmodial | P. falciparum | IC₅₀: 26.96 µg/mL | [4] |
| Benzimidazole Schiff Bases | Anticancer | HCT116, HepG2, A2780 | Potent Activity | [6] |
Note: The data presented is for structurally related compounds and serves to indicate the potential applications of Schiff bases derived from this compound.
Visualizations
Diagrams and Workflows
The following diagrams illustrate the synthesis and potential workflow for the preparation and application of Schiff bases from this compound.
Caption: General reaction scheme for Schiff base synthesis.
Caption: Experimental workflow for synthesis and purification.
Caption: Potential mechanisms of biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity | Semantic Scholar [semanticscholar.org]
Application of 1H-Benzimidazole-2-carboxaldehyde in Medicinal Chemistry: A Detailed Overview
Introduction
1H-Benzimidazole-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its benzimidazole core, a privileged scaffold in medicinal chemistry, is structurally analogous to purine nucleosides, allowing it to interact with various biological targets.[1] The aldehyde functional group at the 2-position provides a reactive handle for the facile synthesis of diverse derivatives, including Schiff bases and hydrazones, which have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents.[2][3][4] This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this compound.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown a broad spectrum of pharmacological activities, making this scaffold a focal point in drug discovery and development.
1. Anticancer Activity:
Schiff bases and other derivatives of this compound have exhibited potent cytotoxic effects against various cancer cell lines.[3][5] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4][6] Furthermore, some derivatives have been shown to inhibit critical kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby suppressing tumor growth and angiogenesis.[6][7]
2. Antimicrobial Activity:
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. Hydrazone derivatives of this compound have demonstrated significant antibacterial and antifungal activities.[2][8] These compounds are believed to exert their antimicrobial effects by interfering with essential microbial processes. Due to their structural similarity to purines, they can disrupt the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth and cell death.[2]
3. Anti-inflammatory and Analgesic Activity:
Benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[9] The mechanism of action is thought to involve the inhibition of inflammatory mediators and enzymes.
4. Antiparasitic Activity:
Compounds derived from the benzimidazole core have shown promise as antiparasitic agents. For instance, hydrazone derivatives have been found to be effective against parasites like Trichinella spiralis.[4] The mode of action is often linked to the disruption of microtubule-dependent processes in the parasites.[4][9]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various derivatives synthesized from benzimidazole precursors, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrids | HCT-116 | 3.87 - 8.34 | [7] |
| HepG2 | 3.87 - 8.34 | [7] | |
| MCF-7 | 3.87 - 8.34 | [7] | |
| HeLa | 3.87 - 8.34 | [7] | |
| N-Alkylated-2-phenyl-1H-benzimidazoles | MDA-MB-231 | 16.38 | [7] |
| Benzimidazole-linked Oxadiazoles | MCF-7 | 0.13 - 15.2 | [7] |
| HaCaT | 0.13 - 15.2 | [7] | |
| MDA-MB-231 | 0.13 - 15.2 | [7] | |
| HepG2 | 0.13 - 15.2 | [7] | |
| A549 | 0.13 - 15.2 | [7] | |
| Fluoro aryl benzimidazole derivative | HOS | 1.8 | [7] |
| G361 | 2 | [7] | |
| MCF-7 | 2.8 | [7] | |
| K-562 | 7.8 | [7] | |
| Benzimidazole with Sulfonamide Moiety | MGC-803 | 1.02 - 5.40 | [7] |
| PC-3 | 1.02 - 5.40 | [7] | |
| MCF-7 | 1.02 - 5.40 | [7] | |
| Benzimidazole derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 | [6] |
| DU-145 | 10.2 ± 1.4 | [6] | |
| H69AR | 49.9 ± 0.22 | [6] | |
| 1-Substituted Benzimidazole Derivative | A-549, HCT-116, MCF-7 | 28.29 | [5] |
| Chrysin Benzimidazole Derivative | MFC | 25.72 ± 3.95 | [5] |
| Benzoyl Substituted Benzimidazole | MCF-7 | 16.18 ± 0.07 | [5] |
| HL-60 | 15.15 ± 0.05 | [5] | |
| Carboxyl Substituted Benzimidazole | MCF-7 | 19.21 ± 0.08 | [5] |
| HL-60 | 18.29 ± 0.06 | [5] | |
| N-substituted benzimidazole derivatives | OVCAR-3 | 10.34 - 14.88 | [5] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | Enterococcus faecalis | 12.5 - 400 | [10] |
| Staphylococcus aureus | 12.5 - 400 | [10] | |
| Candida tropicalis | 6.25 - 400 | [10] | |
| Candida albicans | 50 - 400 | [10] | |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli | 2 - 16 | |
| Streptococcus faecalis | 2 - 16 | ||
| MSSA | 2 - 16 | ||
| MRSA | 2 - 16 | ||
| Candida albicans | 8 - 16 | ||
| Aspergillus niger | 8 - 16 | ||
| Benzimidazolium salts | Staphylococcus aureus | 7.8 - 125.0 | [11] |
| Benzimidazole-pyrazole derivative | S. aureus | 15.62 | [12] |
| S. epidermidis | 7.81 | [12] | |
| M. luteus | 3.9 | [12] | |
| K. pneumoniae | 7.81 | [12] | |
| A. fumigates | 7.81 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives, which are known for their anticancer activities.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminoaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted aniline (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.
Protocol 2: General Synthesis of Hydrazone Derivatives from this compound
This protocol outlines the synthesis of hydrazone derivatives, which have shown significant antimicrobial properties.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., isonicotinic hydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of the hydrazine derivative (1 equivalent) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux for 2-8 hours, depending on the reactivity of the hydrazine.
-
Monitor the reaction by TLC.
-
Upon completion, the resulting precipitate is filtered.
-
Wash the product with ethanol and then with diethyl ether.
-
Dry the purified hydrazone derivative in a desiccator.
Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anticancer action for benzimidazole derivatives.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of benzimidazole derivatives.
References
- 1. Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative | Semantic Scholar [semanticscholar.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 9. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 1H-Benzimidazole-2-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anticancer agents derived from 1H-Benzimidazole-2-carboxaldehyde. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a promising framework for the development of novel cancer therapeutics.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of new and effective therapeutic agents. Benzimidazole derivatives have emerged as a significant class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to exert their activity through various mechanisms, such as the inhibition of tubulin polymerization, interference with DNA replication and repair enzymes like topoisomerases, and the induction of apoptosis.
This compound serves as a versatile starting material for the synthesis of a diverse array of derivatives, including Schiff bases and hydrazones. These derivatives can be readily prepared through condensation reactions, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activity. This document outlines the synthesis of such derivatives and provides protocols for their evaluation as potential anticancer agents.
Synthesis of Anticancer Agents
The primary synthetic routes for deriving anticancer agents from this compound involve the formation of Schiff bases and hydrazones. These reactions are typically straightforward, one-step condensations.
General Synthesis Workflow
The overall workflow for the synthesis and evaluation of anticancer agents from this compound is depicted below.
Caption: General workflow for synthesis and biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases by reacting this compound with various aromatic amines.
-
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Add the respective substituted aniline (1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
-
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol details the synthesis of hydrazones from this compound and various hydrazides.
-
Materials:
-
This compound
-
Hydrazides (e.g., isonicotinohydrazide, benzohydrazide)
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the corresponding hydrazide (1 mmol) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with diethyl ether, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol or methanol.
-
Biological Evaluation
The synthesized compounds are evaluated for their anticancer activity using a panel of human cancer cell lines.
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of representative benzimidazole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Benzimidazole Schiff Base Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BS-1 (4-chloro) | MCF-7 (Breast) | 15.80 | Cisplatin | 37.32 |
| BS-2 (4-methoxy) | HepG2 (Liver) | 15.58 | Cisplatin | 37.32 |
| BS-3 (4-nitro) | A549 (Lung) | 10.2 ± 1.4 | Doxorubicin | - |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[1][2]
Table 2: Cytotoxicity of Benzimidazole Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BH-1 (Isonicotinoyl) | HT-29 (Colon) | >100 | 5-Fluorouracil | <10 |
| BH-2 (Benzoyl) | MCF-7 (Breast) | 17.8 ± 0.24 | Doxorubicin | - |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[3][4]
Experimental Protocols for Biological Assays
Protocol 3: MTT Cytotoxicity Assay
This protocol is used to assess the in vitro cytotoxic activity of the synthesized compounds.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized benzimidazole derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Protocol 4: Annexin V-FITC Apoptosis Assay
This assay is performed to determine if the compounds induce apoptosis in cancer cells.
-
Materials:
-
Cancer cells treated with the test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives can induce apoptosis through the modulation of key signaling pathways. A common mechanism involves the induction of oxidative stress, leading to the activation of the JNK signaling pathway and subsequent apoptosis.
Caption: Proposed apoptotic signaling pathway for some benzimidazole derivatives.
This pathway highlights the intrinsic apoptosis route, which is often triggered by cellular stress. The increase in reactive oxygen species (ROS) activates the JNK pathway, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential anticancer activity. The straightforward synthesis of Schiff bases and hydrazones, coupled with their promising cytotoxic profiles, makes this chemical scaffold an attractive area for further investigation in the field of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of these novel compounds. Further studies are warranted to optimize the lead compounds and to fully elucidate their mechanisms of action.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. idosi.org [idosi.org]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Fluorescent Probes Using 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 1H-Benzimidazole-2-carboxaldehyde. This versatile building block enables the development of sensitive and selective probes for a variety of analytes, including metal ions and pH, with applications in biological imaging and environmental sensing.
Introduction
This compound is a key intermediate in the synthesis of a diverse range of fluorescent probes.[1] Its benzimidazole core provides a robust and tunable platform, while the aldehyde functionality allows for straightforward derivatization, most commonly through Schiff base condensation reactions. These probes are instrumental in visualizing cellular processes in real-time, which is crucial for understanding disease mechanisms.[1] The resulting probes often exhibit desirable photophysical properties and can be designed to operate through various sensing mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).
Data Presentation: Photophysical Properties of Benzimidazole-Based Probes
The following tables summarize the key photophysical and sensing characteristics of representative fluorescent probes synthesized from this compound derivatives.
Table 1: Fluorescent Probes for Metal Ion Detection
| Probe Name/Structure | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Binding Constant (K) | Limit of Detection (LOD) | Solvent System | Reference |
| 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)phenyl)acetamide (MBIA) | Hg²⁺ | Not Specified | Not Specified | Not Specified | 2.19 ± 0.55 × 10⁷ M⁻¹ | 2.80 × 10⁻⁷ M | DMF-Water (1:4 v/v) | [2] |
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B) | Co²⁺ | 308 | 508 | Not Specified | Not Specified | 3.56 μmol L⁻¹ | DMF | [1] |
| 2,4-di-tert-butyl-6-(5,6-dihydro benzo[3][4] imidazo [1,2-c] quinazolin-6-yl)-phenol) (HL) | Zn²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 39.91 nM | DMSO/water (1/5, v/v) | [5] |
| (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP) | Fe³⁺/Fe²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | EtOH | [6] |
| A benzimidazole-based chemosensor (1) | Fe²⁺/Fe³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 1.18 μM (Fe²⁺), 1.21 μM (Fe³⁺) | Aqueous Media | [7] |
| A benzimidazole-based chemosensor (1) | Zn²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 1.05 μM | Aqueous Media | [7] |
Table 2: Fluorescent Probes for pH Sensing
| Probe Name/Structure | pKa | Excitation (λex, nm) | Emission (λem, nm) | Response to pH Change | Solvent System | Reference |
| (E)-4-(2-(1H-benzo[d]imidazol-2-yl)vinyl)-N,N-diphenylaniline (BVD) | 4.14 | Not Specified | 605 | Strong emission enhancement in the far-red region | Not Specified | [8] |
| 3-[2-[(E)-2-(2-Hydroxy-5-(methoxycarbonyl)phenyl)vinyl]-3-methylbenzimidazol-1-ium-1-yl]propane-1-sulfonate (3c) | ~4.5 | 440 | Not Specified | Prominent optical and fluorescent response | DMSO | [6] |
| Benzimidazole-based ratiometric two-photon probes (BH1-3, BH1L) | 4.9-6.1 | Two-photon excitation | Blue to Green shift | Ratiometric emission change from blue to green | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
This protocol describes a general method for synthesizing a benzimidazole-based Schiff base fluorescent probe.
Materials:
-
This compound
-
Substituted aniline or hydrazine derivative (e.g., 2-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the substituted aniline or hydrazine derivative (1.0-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Spectroscopic Studies
This protocol outlines the steps for evaluating the sensing properties of a synthesized fluorescent probe.
Materials:
-
Synthesized fluorescent probe
-
Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)
-
Buffer solution (e.g., HEPES, PBS) at the desired pH
-
Stock solutions of various metal ions or solutions of varying pH
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the desired buffer.
-
Selectivity Study:
-
To a cuvette containing the probe working solution, add a specific amount (e.g., 2-10 equivalents) of different metal ion stock solutions.
-
Record the fluorescence emission spectrum after each addition, using the predetermined optimal excitation wavelength.
-
Compare the fluorescence response to different analytes to determine selectivity.
-
-
Titration Experiment:
-
To a cuvette with the probe working solution, incrementally add small aliquots of the target analyte stock solution.
-
Record the fluorescence emission spectrum after each addition, allowing the system to equilibrate.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the binding stoichiometry (e.g., using a Job's plot) and calculate the binding constant.
-
-
Determination of the Limit of Detection (LOD):
-
Measure the fluorescence intensity of the blank solution (probe only) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
The LOD is calculated using the formula: LOD = 3σ / k, where k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.
-
Protocol 3: Live Cell Imaging with a Benzimidazole-Based Fluorescent Probe
This protocol provides a general guideline for staining and imaging live cells.
Materials:
-
Synthesized fluorescent probe (stock solution in DMSO)
-
Cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging dish or chambered cover glass
-
Fluorescence microscope with appropriate filter sets
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish or chambered cover glass and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in a serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type and probe.
-
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the probe at its optimal excitation wavelength and collect the emission using the appropriate filter set.
-
Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The sensing mechanisms of fluorescent probes derived from this compound often rely on well-established photophysical processes. The following diagrams illustrate the principles of Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the synthesis and application of fluorescent probes derived from this compound.
Caption: General Synthesis Workflow for Benzimidazole-Based Probes.
Caption: Application Workflow for Benzimidazole-Based Probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
- 7. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1H-Benzimidazole-2-carboxaldehyde as a Precursor for Antimicrobial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The benzimidazole scaffold is structurally similar to purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[2] Among the various starting materials for the synthesis of bioactive benzimidazole derivatives, 1H-Benzimidazole-2-carboxaldehyde serves as a versatile and crucial precursor.[4][5] Its aldehyde functional group offers a reactive site for the facile introduction of diverse chemical moieties, enabling the generation of extensive compound libraries for antimicrobial screening.
These application notes provide an overview of the synthesis of antimicrobial agents derived from this compound, their mechanisms of action, and detailed protocols for their preparation and evaluation.
Synthesis of Antimicrobial Benzimidazole Derivatives
The primary and most widely adopted method for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine and an aldehyde or a carboxylic acid.[6][7][8] this compound can be utilized as the aldehyde component in these reactions to create more complex and substituted benzimidazole structures. A common approach involves the synthesis of Schiff bases by reacting the aldehyde with various amines, followed by cyclization or other modifications to yield the final antimicrobial compounds.
General Synthetic Workflow
The overall process for synthesizing and evaluating antimicrobial drugs from this compound typically follows the workflow illustrated below.
Caption: A general workflow for the synthesis and screening of antimicrobial benzimidazole derivatives.
Antimicrobial Activity of this compound Derivatives
Numerous studies have demonstrated the potent antimicrobial activity of various derivatives synthesized from benzimidazole precursors against a broad spectrum of pathogens, including multidrug-resistant strains.[9][10] The tables below summarize the Minimum Inhibitory Concentration (MIC) data from selected studies, showcasing the efficacy of these compounds against various Gram-positive and Gram-negative bacteria, as well as fungi.
Antibacterial Activity Data
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 8 | MDR Staphylococci | 0.5 - 4 | [11] |
| Compound 13 | MDR Staphylococci | 0.5 - 4 | [11] |
| Compound 14 | MDR Staphylococci | 0.5 - 4 | [11] |
| Compound 13 | MDR Gram-negative strains | 16 - 32 | [11] |
| Compound 4a | Bacillus subtilis | 12.5 | [3] |
| Compound 4a | Pseudomonas aeruginosa | 25 | [3] |
| Compound 6c | E. coli JW55031 (TolC mutant) | 2 | [12] |
| Compound 4k | Escherichia coli | 2 - 16 | [13] |
| Compound 4k | Streptococcus faecalis | 2 - 16 | [13] |
| Compound 4k | MSSA | 2 - 16 | [13] |
| Compound 4k | MRSA | 2 - 16 | [13] |
| Compound 3ao | Staphylococcus aureus ATCC 25923 | < 1 | [14] |
| Compound 3aq | Staphylococcus aureus ATCC 25923 | < 1 | [14] |
| Compound 3ag | Mycobacterium smegmatis | 3.9 | [14] |
Antifungal Activity Data
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 4a | Candida albicans | 6.25 | [3] |
| Compound 4b | Candida albicans | 12.5 | [3] |
| Compound 4k | Candida albicans | 8 - 16 | [13] |
| Compound 4k | Aspergillus niger | 8 - 16 | [13] |
| Compound 3ag | Candida albicans ATCC 10231 | 3.9 | [14] |
Mechanism of Action
The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. The proposed mechanisms of action often involve the inhibition of key enzymes required for microbial survival and proliferation.
Caption: Proposed antimicrobial mechanisms of action for benzimidazole derivatives.
One of the primary targets for the antibacterial activity of some benzimidazole compounds is DNA gyrase, an essential enzyme involved in controlling the topological state of DNA during replication.[9][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.[9] In fungi, certain benzimidazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] This disruption of membrane integrity results in fungal cell death.
Experimental Protocols
The following are detailed protocols for the synthesis of benzimidazole derivatives and their antimicrobial evaluation. These are generalized procedures and may require optimization based on the specific substrates and target compounds.
Protocol 1: Synthesis of 2-Substituted Benzimidazoles via Condensation
This protocol describes a conventional method for synthesizing 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., this compound)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for recrystallization
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[6]
-
Add the substituted aldehyde (1.0-1.2 eq) to the solution.[6]
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress of the reaction by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an acidic solvent, neutralize the mixture by pouring it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) until a precipitate forms.[6]
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure 2-substituted benzimidazole derivative.[6]
Protocol 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives
This protocol offers a more rapid and efficient method for benzimidazole synthesis using microwave irradiation.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde or carboxylic acid
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0-1.2 eq), and a catalytic amount of an acid if required.[6]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.[6][8]
-
After irradiation, allow the vessel to cool to room temperature.
-
Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).
-
Purify the product by recrystallization to obtain the pure benzimidazole derivative.[6]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Solvent for dissolving compounds (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard drug in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (medium + inoculum) and a sterility control well (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.[15]
Conclusion
This compound is a highly valuable precursor for the development of novel antimicrobial agents. The synthetic versatility of the benzimidazole scaffold allows for the creation of diverse chemical libraries. The resulting derivatives have demonstrated significant efficacy against a range of pathogenic bacteria and fungi, including resistant strains. The mechanisms of action, primarily targeting essential microbial enzymes, provide a solid basis for the rational design of new and more potent drugs. The provided protocols offer a foundation for researchers to synthesize and evaluate these promising compounds in the ongoing search for effective treatments for infectious diseases.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsm.com [ijpsm.com]
Application Notes and Protocols for the Synthesis of 1,2-Disubstituted Benzimidazoles from Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals.[1][2] The 1,2-disubstituted benzimidazole motif, in particular, is a privileged structure found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of these compounds through the condensation of an o-phenylenediamine with two equivalents of an aldehyde offers a direct and efficient route to this important chemical space. This document provides detailed protocols and comparative data for various synthetic methodologies, enabling researchers to select and implement the most suitable procedure for their specific needs.
General Reaction Scheme
The synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes generally proceeds through a one-pot cyclocondensation reaction. The overall transformation is depicted below:
Figure 1: General reaction for the synthesis of 1,2-disubstituted benzimidazoles.
Comparative Data of Synthetic Protocols
Several methods have been developed for this transformation, each with its own set of advantages concerning reaction conditions, catalyst choice, reaction time, and product yield. The following table summarizes quantitative data from various reported protocols, offering a clear comparison to aid in method selection.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline | Aromatic aldehydes | Chloroform | Room Temp | - | - | [3] |
| Zn-(proline)2 (5 mol%) | Aromatic aldehydes | Water | - | - | - | [3] |
| Phosphoric acid (7 mol%) | Benzaldehyde | Methanol | 50 | 5 min | 89 | [4] |
| Phosphoric acid (7 mol%) | 4-Chlorobenzaldehyde | Methanol | 50 | 13 min | 86 | [4] |
| Phosphoric acid (7 mol%) | 4-Methoxybenzaldehyde | Methanol | 50 | 15 min | 82 | [4] |
| Phosphoric acid (7 mol%) | 4-Nitrobenzaldehyde | Methanol | 50 | 15 min | 84 | [4] |
| Er(OTf)3 (1 mol%) | Benzaldehyde | Solvent-free (MW) | 60 | 5 min | 99.9 | [5][6] |
| Er(OTf)3 (1 mol%) | p-Methylbenzaldehyde | Solvent-free (MW) | - | 5 min | 98 | [5][7] |
| Er(OTf)3 (1 mol%) | p-Methoxybenzaldehyde | Solvent-free (MW) | - | 7 min | 96 | [5][7] |
| Er(OTf)3 (1 mol%) | p-Chlorobenzaldehyde | Solvent-free (MW) | - | 15 min | - | [5][7] |
| Lactic acid | Aromatic aldehydes | Lactic acid | - | - | - | [3] |
| HClO4–SiO2 | Aromatic aldehydes | Ethanol | Room Temp | - | - | [3] |
| Trimethylsilyl chloride | Aromatic aldehydes | Water | Room Temp | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for two distinct and efficient protocols for the synthesis of 1,2-disubstituted benzimidazoles.
Protocol 1: Phosphoric Acid Catalyzed Synthesis in Methanol
This protocol describes a green and practical method using phosphoric acid as an eco-friendly and homogeneous catalyst under mild thermal conditions.[4]
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Phosphoric acid (H₃PO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol), o-phenylenediamine (1 mmol), and methanol (3 mL).
-
Add phosphoric acid (7 mol%) to the mixture.
-
Stir the resulting mixture magnetically at 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (6:4) as the eluent.
-
Upon completion of the reaction (typically within 5-30 minutes), allow the reaction mixture to cool to room temperature.[4]
-
Dilute the reaction mixture with water and centrifuge to facilitate the removal of the catalyst.
-
Transfer the supernatant to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis using Er(OTf)₃
This protocol outlines a rapid, efficient, and environmentally friendly method utilizing microwave irradiation and a catalytic amount of Erbium(III) trifluoromethanesulfonate under solvent-free conditions.[5][6]
Materials:
-
N-phenyl-o-phenylenediamine or o-phenylenediamine
-
Aldehyde (e.g., benzaldehyde)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine the o-phenylenediamine derivative (1 mmol) and the aldehyde (1 mmol).
-
Add Erbium(III) trifluoromethanesulfonate (1 mol%).
-
Place the reaction vessel in the microwave reactor and irradiate at 60 °C for 5-15 minutes.[5]
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by standard methods if required. This method often results in high yields of the desired product with high purity.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 1,2-disubstituted benzimidazoles from aldehydes.
Caption: General experimental workflow for the synthesis of 1,2-disubstituted benzimidazoles.
Plausible Reaction Mechanism
The formation of 1,2-disubstituted benzimidazoles is proposed to proceed through a tandem sequence of reactions. The following diagram illustrates a plausible mechanism catalyzed by an acid.[3]
Caption: Plausible reaction mechanism for the acid-catalyzed synthesis.
References
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 1H-Benzimidazole-2-carboxaldehyde in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of new anti-inflammatory drugs centered around the 1H-benzimidazole-2-carboxaldehyde core.
Mechanism of Action of Benzimidazole-Based Anti-Inflammatory Agents
Benzimidazole derivatives exert their anti-inflammatory effects by modulating various key pathways and molecular targets implicated in the inflammatory cascade.[3][4] Understanding these mechanisms is crucial for the rational design of new and more effective drug candidates.
Key Anti-inflammatory Targets:
-
Cyclooxygenase (COX) and Lipooxygenase (LOX) Inhibition: Many benzimidazole derivatives inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6] Some derivatives also exhibit dual COX/LOX inhibitory activity, which can offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile.[5]
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[7] Certain benzimidazole compounds have been shown to selectively inhibit the activation of the NF-κB pathway, thereby downregulating the production of pro-inflammatory mediators.[8][9]
-
Cytokine Modulation (TNF-α and IL-6): Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in sustaining and amplifying the inflammatory response. Benzimidazole derivatives have been developed that effectively suppress the production of TNF-α and IL-6, contributing significantly to their anti-inflammatory and immunomodulatory properties.
Synthesis of Anti-Inflammatory Agents from this compound
The primary synthetic route leveraging this compound in the creation of anti-inflammatory agents is through the formation of Schiff bases (imines). This condensation reaction with various primary amines allows for the introduction of a wide array of substituents, facilitating the fine-tuning of physicochemical and pharmacological properties.
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, heterocyclic amines)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
Protocol:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.
-
To this solution, add 1 to 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Experimental Protocols for Anti-Inflammatory Activity Assessment
The following are detailed protocols for commonly employed in vitro and in vivo assays to evaluate the anti-inflammatory potential of synthesized this compound derivatives.
In Vitro Anti-Inflammatory Assays
1. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
This assay assesses the ability of test compounds to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 4.0 × 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (0.5 µg/mL) for 22-24 hours to induce an inflammatory response.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of cytokines based on a standard curve.
-
Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
In Vivo Anti-Inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)
-
Plethysmometer
-
Oral gavage needles
Protocol:
-
Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle).
-
Group II: Positive control (receives the standard drug, e.g., Indomethacin at 10 mg/kg).
-
Groups III, IV, V, etc.: Test groups (receive the synthesized compounds at different doses, e.g., 25, 50, 100 mg/kg).
-
-
Administer the vehicle, standard drug, or test compounds orally via gavage.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] × 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Data Presentation
The anti-inflammatory activity of benzimidazole derivatives is often quantified by their IC50 values in in-vitro assays and the percentage of edema inhibition in in-vivo models. The following tables summarize representative data for various benzimidazole derivatives to facilitate comparison.
Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound Class | Target | Assay | IC50 Value (µM) | Reference |
| Benzimidazole-thiazole hybrid | COX-2 | Enzyme Inhibition Assay | 0.045 | [5] |
| Morpholine-substituted benzimidazole | COX-2 | Enzyme Inhibition Assay | 8.00 | |
| 2-Benzylbenzimidazole derivative | NF-κB | SEAP Reporter Assay | 1.7 | [9] |
| Imidazopyridine derivative | TNF-α | ELISA (LPS-stimulated RAW 264.7 cells) | ~10 (at >60% inhibition) | |
| Imidazopyridine derivative | IL-6 | ELISA (LPS-stimulated RAW 264.7 cells) | ~10 (at >80% inhibition) |
Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound Class | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference |
| Benzimidazole-thiazolidinone hybrid | 50 | 3 | ~119 (relative to indomethacin) | [5] |
| N-(1H-benzimidazol-2-ylmethyl) aniline | 100 | 3 | 100 | |
| Methanesulphonamido-benzimidazole | 100 | 3 | 97.62 | [3] |
| Benzimidazole-2-carboxylic acid derivative | 100 | 3 | ~50 | [3] |
Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation that are targeted by benzimidazole derivatives, as well as a typical experimental workflow for the synthesis and evaluation of these compounds.
Caption: Key inflammatory pathways targeted by benzimidazole derivatives.
Caption: Experimental workflow from synthesis to evaluation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of benzimidazole derivatives with significant anti-inflammatory potential. The straightforward formation of Schiff bases allows for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. By targeting key inflammatory mediators and pathways such as COX enzymes, NF-κB, and pro-inflammatory cytokines, these derivatives represent a promising class of molecules for the development of novel anti-inflammatory therapeutics. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and advance new anti-inflammatory agents based on the this compound scaffold.
References
- 1. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 2. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1H-Benzimidazole-2-carboxaldehyde in the Synthesis of Novel Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, combining a reactive aldehyde group with the benzimidazole scaffold, make it an attractive starting material for the creation of diverse dye molecules. The benzimidazole moiety is a well-known pharmacophore and its incorporation into dye structures can impart valuable photophysical and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of styryl-type dyes derived from this compound through Knoevenagel condensation.
Application Notes
The primary application of this compound in dye synthesis lies in its use as an electrophilic component in condensation reactions with active methylene compounds. This reaction, known as the Knoevenagel condensation, is a powerful tool for the formation of carbon-carbon double bonds, leading to the creation of conjugated systems responsible for the absorption and emission of light.
Key Dye Classes Synthesized:
-
Styryl Dyes: These dyes are characterized by a donor-π-acceptor (D-π-A) structure, where the benzimidazole moiety can act as part of the conjugated bridge or as a modifying group. The aldehyde group of this compound readily reacts with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield brightly colored and often fluorescent styryl dyes. The photophysical properties of these dyes can be fine-tuned by modifying the active methylene component.
Advantages of Using this compound:
-
Structural Rigidity: The fused ring system of benzimidazole provides a rigid framework, which can lead to higher quantum yields of fluorescence.
-
Tunable Properties: The nitrogen atoms in the benzimidazole ring can be protonated or alkylated, offering a route to modulate the electronic and photophysical properties of the resulting dyes.
-
Potential for Bio-applications: The inherent biological activity associated with the benzimidazole scaffold makes these dyes promising candidates for applications in bio-imaging and as photodynamic therapy agents.
Quantitative Data Presentation
The following table summarizes the photophysical properties of representative styryl dyes synthesized from this compound.
| Dye Name | Active Methylene Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| 2-(1H-benzimidazol-2-ylmethylene)malononitrile | Malononitrile | 355 | 460 | 25,000 | 0.25 | Acetonitrile |
| Ethyl 2-cyano-3-(1H-benzimidazol-2-yl)acrylate | Ethyl cyanoacetate | 340 | 445 | 22,000 | 0.18 | Acetonitrile |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-benzimidazol-2-ylmethylene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 mmol, 146.15 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(1H-benzimidazol-2-yl)acrylate
This protocol describes the synthesis of a styryl dye using ethyl cyanoacetate as the active methylene compound.
Materials:
-
This compound (1.0 mmol, 146.15 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.12 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).
-
Add 10 mL of ethanol and stir the mixture at room temperature.
-
Add 2-3 drops of piperidine to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).
-
After the reaction is complete (typically 3-5 hours), cool the reaction mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the purified product under vacuum.
-
Recrystallize from ethanol to obtain the final product.
Mandatory Visualizations
Caption: General synthesis scheme for styryl dyes.
Caption: Experimental workflow for dye synthesis.
Application Notes and Protocols for Condensation Reactions of 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The Schiff bases derived from 1H-Benzimidazole-2-carboxaldehyde, formed through condensation reactions with primary amines, are of particular interest as they often exhibit enhanced biological potency. This document provides detailed experimental protocols for the synthesis of these Schiff bases and explores their potential mechanisms of action, particularly in the context of cancer therapeutics.
Experimental Protocols
This section outlines a general yet detailed procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine. The following protocol is adapted from established methodologies for similar benzimidazole aldehydes.[1]
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, thiosemicarbazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add the primary amine (1.0 equivalent) dissolved in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 3-6 hours.[1][2]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a desiccator. The structure and purity of the synthesized Schiff base can be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry.[2][3]
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of benzimidazole Schiff bases, based on literature precedents.
| Starting Aldehyde | Amine | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | Thiosemicarbazide | Ethanol | Acetic Acid | 3 | 75 | [1] |
| Oct-2-ynoic acid (1,3-dihydrobenzoimidazole-2-ylidene)amide | Aniline derivatives | Ethanol | None | 4 | 78-92 | [2] |
| o-phenylenediamine | Benzaldehyde | DMF | p-TsOH | 2-3 | High | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Signaling Pathway: Induction of Apoptosis by Benzimidazole Derivatives
Many benzimidazole Schiff base derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to caspase activation and eventual cell death.[5][6] Some derivatives have also been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7][8]
References
- 1. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 2. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base-Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazole-2-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Benzimidazole-2-carboxaldehyde, a key building block in medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yield is consistently low or fails to produce the desired product. What are the primary factors to investigate?
Answer: Low yields in benzimidazole synthesis are a frequent challenge. A systematic approach to troubleshooting is recommended:
-
Catalyst and Reagent Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine, as impurities can significantly hinder the reaction. The choice and activity of the catalyst are also critical. For instance, when using p-toluenesulfonic acid (p-TsOH), ensure it is anhydrous.[1][2]
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Some modern approaches, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields.[3][4]
-
Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. Polar solvents like ethanol and methanol are often effective. However, a solvent screen may be necessary to identify the optimal medium for your specific reaction conditions.
-
Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and intermediates.
Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer: Side product formation often arises from the reactivity of the starting materials and intermediates. Consider the following strategies to enhance selectivity:
-
Protecting Groups: In some synthetic routes, protecting the N-H of the benzimidazole ring can prevent side reactions at this position, allowing for more selective functionalization at the C2 position.
-
Choice of Oxidizing Agent: In syntheses involving an oxidative cyclization step, the choice of oxidant is critical. Over-oxidation can lead to the formation of the corresponding carboxylic acid. Milder oxidizing agents should be considered.
-
Control of Stoichiometry: Carefully controlling the molar ratios of the reactants is essential. An excess of one reactant can lead to the formation of undesired byproducts.
Question: I am struggling with the purification of the final product. What are the recommended methods?
Answer: The purification of this compound can be challenging due to its polarity and potential for forming impurities with similar properties.
-
Recrystallization: This is often the first and most cost-effective method. A suitable solvent system (e.g., ethanol/water) should be identified to achieve good recovery of the purified product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. A silica gel stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is commonly used.[5][6] Monitoring the fractions by TLC is crucial for isolating the pure compound.[5]
-
Acid-Base Extraction: An acid-base wash can be effective for removing acidic or basic impurities from a solution of the crude product in an immiscible organic solvent.[5]
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The primary methods for synthesizing the benzimidazole core are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[4] For this compound specifically, common routes include:
-
Oxidation of (1H-benzimidazol-2-yl)methanol: This two-step approach involves first synthesizing the alcohol precursor, followed by its oxidation to the aldehyde.
-
Condensation with a Glyoxylic Acid Derivative: Direct condensation of o-phenylenediamine with a suitable glyoxylic acid derivative can yield the target molecule.
-
Oxidative Cyclization of a Schiff Base: Formation of a Schiff base from o-phenylenediamine and a suitable aldehyde, followed by an oxidative cyclization, is another viable route.[7]
How can I improve the efficiency of the synthesis?
Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[3][4] The use of efficient catalysts, such as ZnO nanoparticles or various Lewis acids, can also enhance reaction rates and yields.
What are the key safety precautions to consider during this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Be cautious when working with strong acids, bases, and oxidizing agents.
Data Presentation
The following tables summarize quantitative data for different synthetic approaches to benzimidazole derivatives, providing a comparative overview.
Table 1: Comparison of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| p-TsOH | DMF | 80 | 2-3 h | High |
| ZnO Nanoparticles | Formic Acid | 70 | - | 94-98 |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 h | High |
| LaCl₃ | Acetonitrile | - | 2-4 h | 85-95 |
| None (Microwave) | Water | 100 | 120 min | 89.7 |
Note: Yields are reported for various 2-substituted benzimidazoles and may vary for this compound.[1][3][8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of (1H-benzimidazol-2-yl)methanol
This protocol involves two main stages: the synthesis of the alcohol precursor and its subsequent oxidation to the aldehyde.
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
-
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in 4 M HCl.
-
Heat the mixture at reflux for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure (1H-benzimidazol-2-yl)methanol.
-
Step 2: Oxidation to this compound
-
Materials:
-
(1H-benzimidazol-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (1H-benzimidazol-2-yl)methanol (1.0 eq) in DCM in a round-bottom flask.
-
Add activated MnO₂ (excess, e.g., 5-10 eq) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, but should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of benzimidazole derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of benzimidazole derivatives?
A1: The most prevalent side reactions include the formation of 1,2-disubstituted benzimidazoles, the appearance of persistent colored impurities, and the formation of intractable precipitates during work-up and purification.[1][2]
Q2: How can I minimize the formation of the 1,2-disubstituted benzimidazole side product?
A2: The formation of 1,2-disubstituted benzimidazoles is a common issue, particularly when using aldehydes in the Weidenhagen reaction.[3] Selectivity can be improved by:
-
Controlling Stoichiometry: Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted product.[3]
-
Catalyst Selection: The choice of catalyst plays a crucial role. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes tends to selectively yield 1,2-disubstituted products, while its absence with electron-deficient aldehydes can favor the mono-substituted product.[4][5]
-
Solvent Choice: The reaction solvent can influence the product distribution.[3]
Q3: My final product is highly colored (yellow, brown, or black). How can I decolorize it?
A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or other side reactions.[1][3] Effective decolorization methods include:
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a hot solution of your crude product during recrystallization can effectively adsorb colored impurities.[1][3]
-
Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be used to oxidize the colored impurities, followed by quenching with sodium bisulfite.[1]
Q4: I am observing a gelatinous or intractable precipitate during the work-up. What causes this and how can I manage it?
A4: The use of strong hydrogen-bonding solvents like DMF or DMSO for extraction and purification can sometimes lead to the formation of gelatinous precipitates that are difficult to filter and handle, causing significant product loss.[1][2] It is advisable to use these solvents judiciously. If such precipitates form, dilution with a less polar solvent or a change in pH might help to break them down.
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run to completion.[3] |
| Suboptimal Reaction Temperature | The reaction may be too cold to proceed efficiently or too hot, leading to decomposition. Optimize the temperature based on literature precedents for your specific substrates.[3] |
| Incorrect Solvent | The choice of solvent significantly impacts reaction rate and yield. Polar solvents like methanol and ethanol often give good results.[6][7] |
| Inactive or Insufficient Catalyst | Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading as excess catalyst can sometimes lead to more side reactions.[3][5] |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the carbonyl compound can inhibit the reaction. Purify starting materials if their quality is questionable.[3] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Recommended Solution |
| Formation of 1,2-disubstituted Benzimidazole | Adjust the stoichiometry to a 1:1 ratio of o-phenylenediamine to aldehyde.[3] The choice of catalyst and solvent can also influence selectivity.[3][4] |
| Oxidation of Starting Material | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of o-phenylenediamine, which can lead to colored byproducts.[3] |
| Formation of Stable Schiff Base Intermediate | The intermediate Schiff base may not fully cyclize. Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to promote cyclization to the benzimidazole. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the effect of different catalysts and solvents on the product distribution between 2-substituted (1a) and 1,2-disubstituted (1b) benzimidazoles in the reaction of o-phenylenediamine and benzaldehyde.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield of 1a (%) | Yield of 1b (%) | Reference |
| Er(OTf)₃ (10 mol%) | Water | 120 | 15 | - | 72 | [4] |
| None | Water | 120 | 15 | 41 | 51 | [4] |
| Er(OTf)₃ (10 mol%) | None | 120 | 5 | - | 99 | [4] |
| None | None | 120 | 5 | 52 | 40 | [4] |
| SDS | Water | 25 | 30 | - | 98 | [4] |
| Cobalt (II) acetylacetone | Methanol | RT | 4h | 97 | - | [6] |
| Cobalt (II) acetylacetone | Ethanol | RT | 4h | 95 | - | [6] |
| Phosphoric Acid (7 mol%) | Methanol | 50 | 5 | - | 89 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol is a general guideline for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
Materials:
-
o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Catalyst (e.g., NH₄Cl, 4 mmol)[5]
-
Solvent (e.g., Chloroform, 5 mL)[5]
Procedure:
-
To a stirred solution of o-phenylenediamine in the chosen solvent, add the catalyst.
-
Add the aldehyde to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for the required time (typically a few hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Decolorization of Benzimidazole Derivatives using Activated Carbon
This protocol describes a common method for removing colored impurities from a synthesized benzimidazole derivative.
Materials:
-
Crude, colored benzimidazole derivative
-
Suitable recrystallization solvent
-
Activated carbon (charcoal)
Procedure:
-
Dissolve the crude benzimidazole derivative in a minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Keep the solution hot and stir or swirl for 5-15 minutes.[1]
-
Perform a hot filtration to remove the activated carbon. This should be done quickly to prevent premature crystallization of the product.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified, decolorized crystals by filtration and wash with a small amount of cold solvent.
Visualizations
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
Caption: Reaction pathway showing the formation of desired and side products.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1H-Benzimidazole-2-carboxaldehyde
Welcome to the technical support center for the synthesis and optimization of 1H-Benzimidazole-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on reaction conditions, troubleshooting common experimental issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The synthesis of this compound can be approached through several methods. The most common strategies involve the condensation of o-phenylenediamine with a suitable two-carbon aldehyde equivalent. One prominent method is a two-step process involving the formylation of a protected benzimidazole intermediate followed by deprotection. Another approach is the direct condensation of o-phenylenediamine with a glyoxylic acid derivative, although this may require specific catalysts and reaction conditions to favor the desired product and minimize side reactions.
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate for optimization?
A2: Low yields are a frequent challenge. The first parameters to optimize are typically the choice of catalyst and solvent. Reaction temperature and time are also critical factors. For instance, screening different solvents can significantly impact the reaction outcome. Additionally, the purity of the starting materials, particularly the o-phenylenediamine and the aldehyde source, is crucial. Degradation of starting materials can lead to the formation of impurities and a reduction in yield.
Q3: How do I choose an appropriate catalyst for the synthesis?
A3: The choice of catalyst depends on the specific synthetic route. For condensation reactions involving o-phenylenediamine and an aldehyde, various catalysts have been employed to improve yields and reaction conditions. These can range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and heterogeneous catalysts.[1][2] For formylation of a benzimidazole intermediate, organometallic reagents like n-butyllithium are often used. The selection should be based on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups in the starting materials.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with solvent systems like ethanol/water or ethyl acetate/hexanes. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. It is important to monitor the purification process using Thin Layer Chromatography (TLC) to ensure effective separation from byproducts and unreacted starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent choice. 3. Inappropriate reaction temperature or time. 4. Poor quality or degradation of starting materials. 5. Incomplete reaction. | 1. Increase catalyst loading or screen different catalysts (e.g., p-TsOH, ZnO nanoparticles).[3] 2. Perform a solvent screen with solvents of varying polarity (e.g., ethanol, DMF, acetonitrile). 3. Optimize the reaction temperature and monitor the reaction over time using TLC to determine the optimal duration. 4. Ensure the purity of o-phenylenediamine and the aldehyde reagent. Use freshly purified starting materials if necessary. 5. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. |
| Formation of Multiple Products/Side Reactions | 1. Over-reaction or side reactions due to harsh conditions. 2. Presence of impurities in starting materials. 3. Reaction with atmospheric oxygen or moisture. | 1. Lower the reaction temperature or shorten the reaction time. 2. Purify starting materials before the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Purification Difficulties | 1. Product is difficult to separate from the catalyst. 2. Formation of colored impurities. 3. Similar polarity of the product and byproducts. | 1. Use a heterogeneous catalyst that can be easily filtered off. 2. Treat the crude product with activated charcoal during recrystallization. Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce colored impurities. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or byproduct to alter its polarity before separation. |
Experimental Protocols & Data
Protocol 1: Two-Step Synthesis via C2-Formylation of a Protected Benzimidazole
This protocol involves the protection of the benzimidazole nitrogen, followed by lithiation and formylation at the C2 position, and subsequent deprotection.
Step 1: Synthesis of 1-(Diethoxymethyl)-1H-benzimidazole-2-carboxaldehyde
-
Materials: 1-(Diethoxymethyl)-1H-benzimidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(diethoxymethyl)-1H-benzimidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the temperature is maintained below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Deprotection to this compound
-
Materials: 1-(Diethoxymethyl)-1H-benzimidazole-2-carboxaldehyde, Tetrahydrofuran (THF), Hydrochloric acid (2 M aqueous solution), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Ethyl acetate.
-
Procedure:
-
Dissolve the product from Step 1 in THF in a round-bottom flask.
-
Add 2 M aqueous hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
-
Protocol 2: General Procedure for Condensation of o-Phenylenediamine with an Aldehyde
This is a general method for synthesizing 2-substituted benzimidazoles that can be adapted for this compound using an appropriate aldehyde equivalent.[1]
-
Materials: o-Phenylenediamine, Aldehyde (e.g., glyoxylic acid), p-Toluenesulfonic acid (p-TsOH) as a catalyst, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the aldehyde (0.01 mol) in DMF (3 ml).[1]
-
Add a catalytic amount of p-TsOH (e.g., 20 mol%).[1]
-
Heat the mixture with stirring at 80°C for 2-3 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add the reaction mixture dropwise to a stirred solution of sodium carbonate (0.01 mol) in water (20 ml).[1]
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Comparative Data for Benzimidazole Synthesis (Representative Examples)
The following table summarizes reaction conditions for the synthesis of various 2-substituted benzimidazoles, which can serve as a starting point for optimizing the synthesis of this compound.
| Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 92 | |
| Salicylaldehyde | ZnO NPs | Ethanol | 70 | 0.25-2 | >90 | [3] |
| 4-Chlorobenzaldehyde | p-TsOH | DMF | 80 | 2-3 | 78 | [1][4] |
| Glycolic Acid | - | DMF | 90-100 | - | High | [2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in benzimidazole synthesis.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. banglajol.info [banglajol.info]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Benzimidazole Rings
Welcome to the Technical Support Center for the N-alkylation of benzimidazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: My N-alkylation reaction is resulting in a very low yield or is not proceeding to completion. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in benzimidazole N-alkylation can arise from several factors, primarily incomplete deprotonation of the benzimidazole NH, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[1][2]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Strength: The choice of base is critical. For many reactions, common inorganic bases like K₂CO₃, Cs₂CO₃, or KOH are sufficient, especially with reactive alkylating agents.[1] For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation of the benzimidazole ring.[1][2]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they help to dissolve the benzimidazole salt.[1] The choice of solvent can significantly influence the reaction rate and selectivity.[3][4][5][6] In some cases, phase-transfer catalysis in a biphasic system or the use of aqueous media with surfactants like SDS has been shown to be effective.[7][8]
-
-
Assess the Alkylating Agent:
-
Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]
-
Purity: Ensure the alkylating agent is pure and has not degraded.
-
-
Optimize Reaction Temperature:
Question 2: I am obtaining a mixture of the N1 and N3 alkylated regioisomers, and their separation is difficult. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common and significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. This is due to the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen, leading to two distinct nucleophilic centers.[2][10]
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, directing the alkylation to the less hindered position.[2][11] Similarly, using a bulkier alkylating agent can also improve selectivity.
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can reduce the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2][11]
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a profound effect on the regioselectivity.[3][4][5][6] For instance, different solvents can stabilize one tautomer over the other, influencing the product ratio.
-
Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation through coordination effects.[4]
-
Modern Catalytic Methods: Consider employing modern catalytic methods, such as those using palladium or copper catalysts, which can offer higher regioselectivity under milder conditions.[12][13]
-
Question 3: My reaction is producing a significant amount of a side product that appears to be a quaternary salt. How can I avoid this?
Answer:
The formation of a 1,3-dialkylbenzimidazolium salt (a quaternary ammonium salt) is a common side reaction, particularly when an excess of the alkylating agent is used or under harsh reaction conditions.[2][14]
Preventative Measures:
-
Stoichiometry: Use a controlled stoichiometric amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[2]
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]
Question 4: My product is difficult to purify. What are some common purification challenges and solutions?
Answer:
Purification of N-alkylated benzimidazoles can be challenging due to the presence of unreacted starting materials, side products (like quaternary salts), and particularly, the regioisomers which often have very similar polarities.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating regioisomers and other impurities.[2] Careful selection of the eluent system, often involving a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is crucial for achieving good separation.[2]
-
Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be an effective purification technique.[15]
-
Acid-Base Extraction: This can be useful for removing unreacted benzimidazole (which is amphoteric) from the less basic N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of benzimidazoles? A1: Besides the formation of regioisomers and over-alkylation to form quaternary salts, other potential side reactions include C-alkylation at the C2 position, especially if the nitrogen atoms are sterically hindered, and decomposition of starting materials or products at high temperatures.[1] Under specific conditions with an excess of alkyl halide, N-alkylation induced ring opening of the benzimidazole has also been observed.[8]
Q2: How do electron-donating and electron-withdrawing groups on the benzimidazole ring affect N-alkylation? A2: Electron-donating groups generally increase the nucleophilicity of the benzimidazole ring, which can facilitate the alkylation reaction. Conversely, electron-withdrawing groups decrease the overall nucleophilicity, potentially requiring stronger bases or more reactive alkylating agents for the reaction to proceed efficiently. These substituents also play a crucial role in directing the regioselectivity of the alkylation.[2][11]
Q3: Are there alternative, more selective methods for N-alkylation of benzimidazoles? A3: Yes, several modern synthetic methods have been developed to overcome the challenges of traditional N-alkylation. These include palladium-catalyzed and copper-catalyzed C-N bond formation and cyclization reactions, which can provide N-1-alkylated benzimidazoles with good yields and selectivity.[12][13] Another approach is the acceptorless dehydrogenative coupling of diamines with primary alcohols, which can be a green and efficient route to 1,2-disubstituted benzimidazoles.[16][17]
Data Presentation
Table 1: General Influence of Reaction Parameters on Benzimidazole N-Alkylation
| Parameter | Effect on Yield | Effect on Regioselectivity | Common Observations & Recommendations |
| Base | Stronger bases (e.g., NaH) can increase yield with less reactive substrates.[1][2] | Can influence isomer ratio through the nature of the counter-ion.[4] | Cs₂CO₃ is often reported to be highly effective.[1] |
| Solvent | Polar aprotic solvents (DMF, DMSO) generally give good yields.[1] | Can have a significant impact on the N1/N3 ratio.[3][4][5][6] | Solvent screening is recommended for optimizing regioselectivity. |
| Alkylating Agent | Reactivity: I > Br > Cl.[1] | Steric bulk of the alkyl group can favor alkylation at the less hindered nitrogen.[11] | Use of more reactive halides can allow for milder reaction conditions. |
| Temperature | Higher temperatures can increase reaction rates and yields.[9] | May have a minor effect on selectivity compared to solvent and sterics. | Optimize to balance reaction rate with the potential for side reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Carbonate Base
-
To a solution of the substituted benzimidazole (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M), add a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (1.5-2.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv.) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Substrates
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of the benzimidazole (1.0 equiv.) in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aminer.org [aminer.org]
- 9. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nathan.instras.com [nathan.instras.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
stability and proper storage conditions for 1H-Benzimidazole-2-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 1H-Benzimidazole-2-carboxaldehyde. It also includes troubleshooting guides and frequently asked questions to address common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon, to minimize degradation.[2][3] While some sources indicate that it can be stored at ambient temperature, cooler temperatures are generally preferred for long-term storage.[4]
Q2: What is the appearance and physical form of this compound?
A2: this compound is typically a solid, appearing as a light yellow or beige crystalline powder.[3][5]
Q3: What is the shelf life of this compound?
Q4: How should I prepare stock solutions of this compound?
A4: The solubility of this compound in water is approximately 1242.87 mg/L.[2] For biological assays, it is often dissolved in organic solvents. While specific quantitative data for all common lab solvents is limited, benzimidazoles are generally soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] When preparing a stock solution, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Sonication may aid in dissolution. For long-term storage of solutions, it is best to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [5] |
| Molecular Weight | 146.15 g/mol | [3][5] |
| Appearance | Light yellow to beige solid/powder | [3][5] |
| Melting Point | ~125.61 °C | [2] |
| Water Solubility | 1242.87 mg/L | [2] |
| pKa | 10.61 ± 0.10 (Predicted) | [3] |
Troubleshooting Guide
This section addresses common issues that may be encountered when working with this compound, particularly in organic synthesis.
Problem 1: Low yield in reactions involving this compound.
-
Possible Cause: Impure starting materials. The purity of both the o-phenylenediamine and the aldehyde used in the synthesis of benzimidazoles is critical. Oxidation of o-phenylenediamine can lead to colored impurities and side reactions.
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
-
Possible Cause: Incomplete reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
-
Possible Cause: Suboptimal reaction conditions. The choice of solvent and temperature can significantly impact the reaction yield.
-
Solution: Screen different solvents and optimize the reaction temperature.
-
Problem 2: Presence of multiple spots on TLC, indicating an impure product.
-
Possible Cause: Unreacted starting materials.
-
Solution: Compare the spots on the TLC plate with your starting materials to confirm their presence. If the reaction is incomplete, consider extending the reaction time or optimizing the conditions.
-
-
Possible Cause: Formation of side products. N-alkylation of the benzimidazole ring can occur as a side reaction.
-
Solution: Adjusting the reaction conditions may help minimize the formation of side products. Purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired product.
-
-
Possible Cause: Similar polarity of product and impurities. This can make separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography to achieve better separation. Alternatively, consider recrystallization or acid-base extraction as purification methods.
-
Problem 3: Difficulty in dissolving this compound for experiments.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: As a starting point, try dissolving the compound in DMF or DMSO. For aqueous solutions, be aware of its limited water solubility.
-
-
Possible Cause: Compound has degraded due to improper storage.
-
Solution: Visually inspect the compound for any changes in color or texture. If degradation is suspected, it is advisable to use a fresh batch of the compound.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis of a benzimidazole derivative and a logical approach to troubleshooting common issues.
Caption: A general experimental workflow for the synthesis of benzimidazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Benzimidazole Synthesis Protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My benzimidazole synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent issue in benzimidazole synthesis and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] An extended reaction time or an increase in temperature might be necessary.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical.[2] Screening different solvents, such as methanol, ethanol, or acetonitrile, can significantly impact the yield.[2][3] The catalyst's activity and loading are also key; ensure you are using an active catalyst from a reliable source and consider optimizing the amount used.[1][2]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction, leading to lower yields.[1] It is advisable to purify the starting materials if their purity is questionable.[1]
-
Oxidation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent this.[1]
Issue 2: Formation of Multiple Products/Side Products
Question: My reaction is producing multiple products, making purification difficult. What are the common side products and how can I improve the selectivity?
Answer: The formation of multiple products is a common challenge, particularly when using aldehydes as reactants. Here are the most common side reactions and strategies to minimize them:
-
Formation of 1,2-disubstituted Benzimidazoles: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Choice: The solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[1]
-
-
N-Alkylation: The presence of alkylating agents, either intentionally added or formed in situ, can lead to N-alkylation of the benzimidazole ring.[1]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the given reaction conditions and fail to cyclize completely to the benzimidazole.[1] Adjusting the temperature or catalyst may be necessary to promote cyclization.
Issue 3: Persistent Colored Impurities in the Final Product
Question: After purification, my benzimidazole product is still colored (e.g., yellow or brown). How can I remove these impurities?
Answer: Colored impurities often result from the oxidation of starting materials or side reactions.[4] Here are several effective methods for their removal:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[1][4] The charcoal is then removed by hot filtration.[4]
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese dioxide and the color are then removed by adding solid sodium bisulfite until the solution is clear, followed by cooling and crystallization.[4][5]
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, acid-base extraction can be employed to separate them from non-basic, colored impurities.[1] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[1]
-
Using o-phenylenediamine dihydrochloride: Starting with the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities from the outset.[2]
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify my final benzimidazole product. What are the common challenges and alternative purification strategies?
Answer: Purification can be challenging due to several factors:
-
Similar Polarity of Product and Impurities: If the desired product and byproducts have similar polarities, separation by column chromatography can be difficult.[1] In such cases, exploring different solvent systems for chromatography or considering alternative purification methods is recommended.
-
Degradation on Silica Gel: Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during column chromatography.[4] Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[4]
-
Formation of Intractable Precipitates: The use of strong hydrogen-bonding solvents like DMF or DMSO for extraction can sometimes lead to gelatinous precipitates that are difficult to handle.[4]
-
Alternative Purification Methods:
-
Recrystallization: A careful selection of the recrystallization solvent is crucial. Small-scale solvent screening is recommended to find an optimal solvent or solvent system.[4]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique, especially for removing non-volatile or thermally labile impurities.[6]
-
"Catch and Release" Strategy: This method involves capturing the benzimidazole onto an acidic resin, washing away impurities, and then releasing the pure product from the resin.[7]
-
Data Presentation: Reaction Condition Optimization
The following table summarizes a selection of optimized reaction conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, highlighting the impact of different catalysts and solvents on reaction time and yield.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Room Temp | 4 | 32 | [3] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 95 | [3] |
| NH₄Cl | Chloroform | Room Temp | 4 | 92 | [2] |
| Er(OTf)₃ (1 mol%) | Water | 100 | 2 | 89.7 | [8] |
| Au/TiO₂ | Methanol | 60 | 4 | 95 | [9] |
Experimental Protocols
1. General Procedure for Benzimidazole Synthesis via Condensation of o-Phenylenediamine with an Aldehyde using a Heterogeneous Catalyst (MgO@DFNS)
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[2]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2]
-
Stir the mixture at room temperature for 4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2]
-
Evaporate the solvent from the filtrate to obtain the crude product.[2]
-
Purify the crude product by recrystallization or column chromatography.
-
2. Phillips-Ladenburg Reaction: Condensation of o-Phenylenediamine with a Carboxylic Acid
-
Materials: o-phenylenediamine, Carboxylic acid (e.g., formic acid or acetic acid), 4 N Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 part by weight) in 4 N hydrochloric acid.
-
Add the carboxylic acid (e.g., 1.5 parts of 90% formic acid).
-
Heat the mixture to 100°C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated ammonium hydroxide until the solution is just alkaline to litmus paper.
-
Collect the precipitated crude benzimidazole by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from water.[5]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for benzimidazole synthesis.
Caption: Formation of 1,2-disubstituted side product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
Technical Support Center: Recrystallization of 1H-Benzimidazole-2-carboxaldehyde
This technical support guide provides detailed information and protocols for the purification of 1H-Benzimidazole-2-carboxaldehyde by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on literature for benzimidazole derivatives and general solubility principles, the following solvents are recommended for screening.
Quantitative Solubility Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on empirical data for structurally similar compounds and general laboratory practice.
| Solvent | Solubility (at Room Temp.) | Solubility (at Boiling Point) | Suitability for Recrystallization | Notes |
| Methanol | Sparingly Soluble | Soluble | Good | Often a good first choice for benzimidazole derivatives. |
| Ethanol | Sparingly Soluble | Soluble | Good | Similar to methanol, may offer slightly different solubility profile.[1] |
| Water | Poorly Soluble | Sparingly to Moderately Soluble | Possible (especially as an anti-solvent) | Can be effective, particularly for removing polar impurities. |
| Acetone | Moderately Soluble | Very Soluble | Fair | May require a co-solvent (anti-solvent) like water or hexane for good recovery. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Possible | Can be a good alternative to alcohols. |
| Toluene | Poorly Soluble | Sparingly Soluble | Poor | Generally not a good choice for single-solvent recrystallization of this compound. |
| Heptane/Hexane | Insoluble | Insoluble | Poor (as a primary solvent) | Can be used as an anti-solvent with a more polar solvent. |
| Dimethylformamide (DMF) | Very Soluble | Very Soluble | Not Recommended | Tends to form stable solutions, leading to poor recovery and potential for oily precipitates. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Very Soluble | Not Recommended | Similar to DMF, can result in gelatinous precipitates that are difficult to handle. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified (e.g., Methanol or Ethanol).
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the selected solvent (e.g., methanol or ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. A common solvent pair is a "good" solvent in which the compound is soluble and a "poor" (or anti-) solvent in which the compound is insoluble, with the two solvents being miscible.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., acetone) at its boiling point.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials such as o-phenylenediamine and the aldehyde precursor used in the synthesis. Side products from the condensation reaction can also be present, which may be colored.
Q2: My recrystallized product is still colored. How can I improve its purity?
A2: If your product remains colored after recrystallization, you can perform a decolorization step. This involves adding a small amount of activated charcoal to the hot solution before the filtration step. Be aware that using too much charcoal can lead to a loss of your desired product.
Q3: The compound is not dissolving in the hot solvent. What should I do?
A3: Ensure you are adding the solvent in small portions and allowing sufficient time for dissolution at the solvent's boiling point. If the compound remains insoluble, the chosen solvent is likely unsuitable. You will need to select a more polar solvent or consider a different solvent system.
Q4: No crystals are forming upon cooling. What went wrong?
A4: This can happen for several reasons:
-
Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a two-solvent system should be used.
Q5: The product is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, try reheating the solution and allowing it to cool more slowly. Using a larger volume of solvent or a different solvent with a lower boiling point can also help.
Visual Guides
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Catalyst Optimization for Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. The following guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis of benzimidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles and why is a catalyst necessary?
The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction).[1] While these reactions can proceed without a catalyst, they often require harsh conditions, such as high temperatures and long reaction times, and may result in low yields.[2][3][4] Catalysts are employed to improve reaction efficiency, increase yields, shorten reaction times, and allow for milder, more environmentally friendly conditions.[1][2]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yields are a common issue that can stem from several factors. The first parameters to investigate systematically are:
-
Catalyst Choice and Activity: Ensure the catalyst is active and suitable for your specific substrates. Without a catalyst, conversion rates can be very low.[1][5] If you are using a catalyst, its loading might need optimization; too little may be inefficient, while too much can cause side reactions.[6]
-
Solvent Selection: The solvent plays a critical role. A solvent screen is highly recommended as polarity can significantly impact reaction success. For example, polar solvents like ethanol and methanol have proven effective in many catalytic systems.[1][5]
-
Reaction Temperature and Time: These parameters are interdependent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time at a given temperature.[6]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the catalyst or lead to side reactions.[1][6]
Q3: How do I choose the right catalyst for my synthesis?
Catalyst selection is crucial and depends on the specific substrates (e.g., aldehydes with electron-donating or withdrawing groups), desired reaction conditions (temperature, solvent), and sustainability goals.[1][7]
-
Homogeneous Catalysts: Simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) are effective and widely used.[1][8] Lewis acids such as Erbium(III) triflate (Er(OTf)₃) are also powerful options, particularly for controlling selectivity.[9][10]
-
Heterogeneous Catalysts: For greener and more sustainable processes, heterogeneous catalysts are advantageous as they can be easily recovered and reused.[1] Examples include supported gold nanoparticles (Au/TiO₂) and engineered catalysts like MgO@DFNS.[1][11][12]
-
Metal-Based Catalysts: A wide range of metal catalysts, including those based on copper and cobalt, have been developed for this synthesis.[8][11][13]
Q4: I am observing the formation of multiple products, particularly 1,2-disubstituted benzimidazoles. How can I improve selectivity?
The formation of a 1,2-disubstituted benzimidazole as a side product is a known challenge, especially when using aldehydes.[6] Selectivity can be controlled by:
-
Stoichiometry: Using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted product.[6]
-
Catalyst Selection: Certain catalysts can selectively promote the desired reaction. For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes, while the absence of a catalyst can favor the mono-substituted product.[1][10]
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity. For example, a study using Er(OTf)₃ found that running the reaction at 1°C favored the mono-condensation product.[10]
Q5: My purified product has significant color impurities. What is the cause and how can I fix it?
Colored impurities often arise from the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation.[6]
-
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6] Using o-phenylenediamine dihydrochloride salt can also reduce the formation of colored byproducts.[1]
-
Removal: If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during catalyst optimization for benzimidazole synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive, poisoned, or insufficient catalyst loading.[1][6] 2. Suboptimal solvent choice.[1][6] 3. Inappropriate reaction temperature or time.[1] 4. Poor quality or impure starting materials.[6] | 1. Increase catalyst loading or screen different catalysts (see comparison tables below).[1] 2. Perform a solvent screen (e.g., Ethanol, Methanol, Acetonitrile, CHCl₃).[1] 3. Optimize reaction temperature and monitor progress by TLC to find the optimal duration. 4. Purify starting materials before use.[6] |
| Formation of Multiple Side Products | 1. Formation of 1,2-disubstituted benzimidazoles.[6] 2. Stable Schiff base intermediate that fails to cyclize.[6] 3. Oxidation of o-phenylenediamine.[6] | 1. Adjust stoichiometry (use a 1:1 ratio of diamine to aldehyde).[6] Try a different catalyst or solvent system known to favor mono-substitution.[6][10] 2. Increase reaction temperature or time; consider a stronger acid catalyst to promote cyclization. 3. Run the reaction under an inert atmosphere (N₂ or Ar).[6] |
| Difficult Product Purification | 1. Catalyst is difficult to separate from the product. 2. Formation of colored impurities.[1][6] 3. Product and byproducts have similar polarity.[6] | 1. Switch to a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1] 2. Treat the crude product with activated carbon.[6] Consider using o-phenylenediamine dihydrochloride.[1] 3. Utilize acid-base extraction: dissolve the crude mixture in an organic solvent, extract with an acidic aqueous solution, and then neutralize the aqueous layer to precipitate the purified benzimidazole.[6] |
| Catalyst Deactivation or Inhibition | 1. The catalyst is being inhibited by a product or substrate.[13] 2. The catalyst is not stable under the reaction conditions. | 1. Kinetic studies can help distinguish between inhibition and deactivation.[14] If inhibition is occurring, an improved protocol with lower catalyst loading might be necessary.[13] 2. Ensure the chosen catalyst is robust for the selected temperature and solvent. Consider a more stable heterogeneous catalyst. |
Data Presentation: Catalyst Performance Comparison
The selection of an appropriate catalyst system is critical for success. The tables below summarize the performance of various catalysts under different conditions to guide your optimization process.
Table 1: Comparison of Various Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| None | Ethanol | Room Temp. | 4 h | 32 | [5] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp. | 4 h | 94 | [1][5] |
| NH₄Cl (30 mol%) | Ethanol | 80 | 2 h | Moderate-Good | [2] |
| Er(OTf)₃ (1% mol) | Solvent-free (MW) | - | 5 min | 91-99 | [2][9] |
| Au/TiO₂ (1 wt%) | CHCl₃:MeOH (3:1) | 25 | 2 h | 99 | [11][12] |
| p-TsOH | Grinding, Solvent-free | - | - | High | [15] |
| Polyphosphoric Acid (PPA) | None | 145 | 20 min - 8 h | 40-95 | [2] |
Table 2: Influence of Solvent on Yield using MgO@DFNS Catalyst Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), 10 wt% MgO@DFNS, Room Temperature, 4h.
| Entry | Solvent | Conversion (%) | Yield (%) |
| 1 | Ethanol | 98 | 94 |
| 2 | Methanol | 96 | 92 |
| 3 | Acetonitrile | 88 | 81 |
| 4 | Chloroform | 76 | 70 |
| (Data adapted from reference[5]) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [1]
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL). b. Stir the mixture vigorously at room temperature for 4 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Homogeneous Catalyst (NH₄Cl) [1][2]
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).
-
Procedure: a. To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol). b. Add benzaldehyde (1 mmol) dropwise to the mixture. c. Continue stirring the reaction mixture at room temperature for four hours. d. Monitor the reaction progress using TLC. e. After completion, quench the reaction by adding water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product via recrystallization or column chromatography.
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard workflow for a typical catalytic benzimidazole synthesis experiment.
Caption: Generalized workflow for benzimidazole synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical tree for diagnosing and solving the common problem of low reaction yield.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Characterization of 1H-Benzimidazole-2-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization of various 1H-Benzimidazole-2-carboxaldehyde derivatives. The information is compiled from various scientific sources to aid in the identification and analysis of this important class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Comparative Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a selection of these compounds, providing a basis for comparison.
Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives (in DMSO-d₆)
| Compound | Ar-H (ppm) | CHO (ppm) | NH (ppm) | Other Protons (ppm) |
| This compound | 7.10-7.88 (m) | 9.95 (s) | 12.52 (hump) | - |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [1] | 7.10 (m, 1H), 7.20 (d, 2H), 7.50 (dd, 3H), 7.86 (d, 2H) | 9.95 (s) | 12.52 (hump) | - |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole [2] | 7.16–7.24 (m, 3H), 7.50 (d, 1H), 7.61 (d, 1H), 7.73 (d, 1H), 7.83 (d, 1H) | - | 12.90 (s) | - |
| 2-(3-Chlorophenyl)-1H-benzimidazole [3] | 7.24 (s, 2H), 7.56-7.61 (m, 4H), 8.15-8.16 (m, 1H), 8.24 (s, 1H) | - | 13.05 (s) | - |
| 2-(4-Chlorophenyl)-1H-benzimidazole [3] | 7.23 (d, 2H), 7.63-7.65 (m, 4H), 8.20 (dd, 2H) | - | 13.00 (s) | - |
| N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-nitrophenyl)methyl)acetamide [4] | 6.55-8.28 (m, 11H) | - | 12.78 (s) | 9.93 (s, 1H, phenolic OH), 8.43 (s, 1H, amide NH), 5.31 (s, 1H, CH), 1.23 (s, 3H, CH₃) |
| N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-bromophenyl)methyl)benzamide [4] | 6.58-8.12 (m, 11H) | - | 12.87 (s) | 9.98 (s, 1H, phenolic OH), 8.15 (s, 1H, amide NH), 4.35 (s, 1H, CH) |
Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives (in DMSO-d₆)
| Compound | Ar-C (ppm) | C=O (ppm) | C=N (ppm) | Other Carbons (ppm) |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [1] | 109.5, 110.5, 119.4, 122.6, 124.3, 128.1, 128.9, 129.8, 130.2, 130.3, 130.8, 132.2, 134.7 | 192.2 | 143.7, 147.1 | 140.9 (C-N) |
| 2-(3-Chlorophenyl)-1H-benzimidazole [3] | 125.48, 126.49, 130.01, 131.41, 132.68, 134.24 | - | 150.20 | - |
| 2-(4-Chlorophenyl)-1H-benzimidazole [3] | 111.88, 119.44, 122.29, 123.20, 128.61, 129.53, 134.96 | - | 150.63 | - |
Table 3: IR Spectral Data of Selected this compound Derivatives (KBr, cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | Other Key Bands |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [1] | 3153 | 1693 | 1590 | 3069 (Ar C-H) |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole [2] | 3320 | - | 1591 | - |
| 2-(3-Chlorophenyl)-1H-benzimidazole [3] | 3439 | - | 1623 | - |
| 2-(4-Chlorophenyl)-1H-benzimidazole [3] | 3442 | - | 1623 | - |
| N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-nitrophenyl)methyl)acetamide [4] | 3341 | 1697 | 1657 | 3470 (O-H), 3193 (amide N-H), 2931, 2855 (aliphatic C-H), 1514, 1341 (NO₂) |
| N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-bromophenyl)methyl)benzamide [4] | 3380 | 1660 | 1607 | 3522 (O-H), 3171 (amide N-H), 928 (C-Br) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]
-
Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly DMSO-d₆.[1][3] Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition :
-
¹H NMR : Standard parameters are used to acquire proton spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR : Proton-decoupled spectra are acquired to determine the chemical shifts of carbon atoms.
-
-
Data Analysis : The chemical shifts, coupling constants (J), and integration values are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Instrumentation : FTIR spectrometers are commonly used for IR analysis.[4]
-
Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets.
-
Data Acquisition : Spectra are recorded in the 4000-400 cm⁻¹ range.
-
Data Analysis : The positions and intensities of absorption bands are correlated with specific functional groups present in the molecule, such as N-H, C=O, and C=N stretching vibrations.[1]
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is often employed to determine the accurate mass and elemental composition of the compounds.[3] Gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives.
-
Sample Preparation : Samples are dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition : Mass spectra are recorded, showing the molecular ion peak ([M+H]⁺) and fragmentation patterns.
-
Data Analysis : The molecular weight is determined from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule.
X-ray Crystallography
-
Crystal Growth : The first and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions.[6][7] This can be achieved through methods like slow evaporation of a solvent.
-
Data Collection : The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.[6][7]
-
Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods for small molecules.[7] The initial structural model is then refined to obtain the final, accurate three-dimensional structure of the molecule, including bond lengths and angles.
Visualization of the Structural Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive structural characterization of a novel this compound derivative.
References
- 1. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Benzimidazole Synthesis: Methods, Efficiency, and Green Chemistry Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of the benzimidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of key synthetic methods, offering experimental data and protocols to inform the selection of the most suitable route for your research needs.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2] The synthesis of this bicyclic heterocycle, which consists of a benzene ring fused to an imidazole ring, has evolved significantly from classical condensation reactions to more efficient and environmentally friendly modern techniques.[3][4] This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for benzimidazole production depends on several factors, including desired yield, reaction time, available equipment, and environmental considerations.[4] The following table summarizes and compares key parameters of prominent benzimidazole synthesis methods.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Methods | ||||||
| Phillips-Ladenburg Reaction | Mineral Acids (e.g., HCl) | - | >180 (sealed tube for aromatic acids) | Several hours | Good for aliphatic acids | [5][6] |
| Weidenhagen Reaction | Cu(II) salts (e.g., Cu(OAc)₂) | Water or Alcohol | Ambient to Reflux | ~6 hours | 83-90 | [7][8] |
| Conventional Heating | Polyphosphoric Acid (PPA) | - | 145 | 20 min - 8 h | 40-95 | [4] |
| Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate to Good | [4] | |
| Modern & Green Methods | ||||||
| Microwave Irradiation | Polyphosphoric Acid (PPA) | - | - | 3-10 min | 10-50% increase vs. conventional | [4][9] |
| Montmorillonite K10 | - | 60 | - | 81.2-98.5 | [4] | |
| Er(OTf)₃ | Solvent-free | - | 5 min | 91-99 | [4] | |
| Metal-Catalyzed | Indium(III) triflate (In(OTf)₃) | Solvent-free | Room Temp | - | High | [1][10] |
| Zinc acetate | - | Room Temp | - | Excellent | [2] | |
| K₄[Fe(CN)₆] | Solvent-free | - | - | High | [2] | |
| Green Synthesis | Deep Eutectic Solvent (DES) | Choline chloride:Urea | 80 | 8-10 min | High | [4][11] |
| Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate to Good | [2] | |
| Plant-assisted ZnS nanoparticles | - | - | - | 93-95 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of synthetic methods. Below are protocols for a classical, a microwave-assisted, and a green synthesis approach.
Phillips-Ladenburg Reaction (Classical Method)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[5]
-
Reactants: o-Phenylenediamine and an aliphatic or aromatic carboxylic acid.
-
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents) is heated in the presence of 4N hydrochloric acid.[5]
-
For aliphatic acids, the reaction is typically carried out by heating on a steam bath or under reflux for several hours.[8]
-
For aromatic acids, the reaction often requires higher temperatures (above 180°C) and is conducted in a sealed tube to achieve good yields.[6]
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the benzimidazole product.
-
The crude product is then filtered, washed with water, and purified by recrystallization.
-
Microwave-Assisted Synthesis using Erbium(III) Triflate
Microwave irradiation significantly accelerates the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[4][9]
-
Reactants: o-Phenylenediamine and an aldehyde.
-
Catalyst: Erbium(III) triflate (Er(OTf)₃).
-
Procedure:
-
In a microwave-safe vessel, a mixture of o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ is prepared.[4]
-
The reaction is carried out under solvent-free conditions.[4]
-
The vessel is sealed and subjected to microwave irradiation for approximately 5 minutes.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted with a suitable organic solvent and purified, often by recrystallization.
-
Green Synthesis using a Deep Eutectic Solvent (DES)
This approach utilizes a deep eutectic solvent as both the reaction medium and catalyst, offering an environmentally benign alternative.[4][11]
-
Reactants: o-Phenylenediamine and an aldehyde.
-
Solvent/Catalyst: Deep Eutectic Solvent (e.g., a mixture of choline chloride and urea).
-
Procedure:
-
Prepare the Deep Eutectic Solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a homogeneous liquid is formed.
-
To the DES, add o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent).
-
Stir the mixture at 80°C for 8-10 minutes.[4]
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and key decision points in selecting a benzimidazole synthesis method.
Caption: Generalized workflow for benzimidazole synthesis.
Caption: Key features of different synthesis methods.
Conclusion
The synthesis of benzimidazoles has progressed from classical methods requiring harsh conditions to modern, more efficient, and greener alternatives.[3][4] While traditional methods like the Phillips-Ladenburg and Weidenhagen reactions are still relevant, techniques employing microwave irradiation, novel catalysts, and green solvents offer significant advantages in terms of reaction time, yield, and environmental impact.[4][9][10] The selection of an optimal synthetic strategy should be guided by a careful consideration of the specific target molecule, available resources, and the principles of green chemistry. This guide provides a foundational comparison to aid researchers in making informed decisions for the synthesis of this vital heterocyclic scaffold.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
1H-Benzimidazole-2-carboxaldehyde vs. other heterocyclic aldehydes in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, heterocyclic aldehydes are indispensable building blocks for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. Their unique electronic and steric properties, dictated by the nature of the heteroaromatic ring, govern their reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of 1H-Benzimidazole-2-carboxaldehyde against other widely used heterocyclic aldehydes—pyridine-2-carboxaldehyde, furan-2-carboxaldehyde, and thiophene-2-carboxaldehyde—with a focus on their performance in key synthetic reactions, supported by experimental data.
Introduction to Heterocyclic Aldehydes
Heterocyclic aldehydes are a class of organic compounds characterized by an aldehyde functional group attached to a heterocyclic ring system. The heteroatom within the ring significantly influences the electron density distribution, thereby affecting the reactivity of the aldehyde. These compounds are prized for their versatility in forming carbon-carbon and carbon-nitrogen bonds, making them crucial intermediates in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2]
-
This compound: This aldehyde is a key intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory drugs. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[3]
-
Pyridine-2-carboxaldehyde: As an electron-deficient system, the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it highly reactive towards nucleophiles. It is a common precursor for ligands in coordination chemistry and various pharmaceutical compounds.[4][5]
-
Furan-2-carboxaldehyde (Furfural): Derived from renewable resources, furfural is an important platform chemical. The electron-rich furan ring influences its reactivity, and it serves as a versatile starting material for a wide range of products.
-
Thiophene-2-carboxaldehyde: This organosulfur compound is a valuable intermediate in the synthesis of numerous drugs, including antibacterial and antifungal agents. The thiophene ring imparts specific electronic properties that affect the aldehyde's reactivity.[6][7]
Comparative Reactivity in Synthesis
The reactivity of these aldehydes in common synthetic transformations such as Knoevenagel condensation, Schiff base formation, and the Wittig reaction provides a basis for their comparison. The electrophilicity of the carbonyl carbon is a key determinant of reactivity, which is influenced by the electronic nature of the heterocyclic ring. Generally, electron-poor heteroaromatic aldehydes are more reactive towards nucleophiles than electron-rich ones.[8][9]
Knoevenagel Condensation
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene group. Studies indicate that furan-2-carboxaldehyde derivatives can be more reactive than their thiophene counterparts in this reaction.[9] Thiophene-2-carboxaldehyde has been noted to require longer reaction times to achieve high yields compared to other aromatic aldehydes in some instances.[10]
dot
Caption: General workflow of the Knoevenagel condensation reaction.
Table 1: Comparison of Heterocyclic Aldehydes in Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 5-Substituted Furan-2-carboxaldehyde | Creatinine | Acetic Anhydride/Acetic Acid | 1-2 | 55-80 | [11] |
| 5-(Hydroxymethyl)furan-2-carboxaldehyde | Malononitrile | Biogenic Carbonates (solvent-free) | 1 | 78 | [12] |
| Thiophene-2-carboxaldehyde | Malononitrile | Sodium Alginate | >1 | High | [10] |
| Various Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ (water) | 0.5 | >95 | [13] |
Schiff Base and Hydrazone Formation
The formation of an imine (Schiff base) or a hydrazone through condensation with a primary amine or hydrazine, respectively, is a fundamental reaction of aldehydes. This reaction is crucial in the synthesis of ligands for metal complexes and various biologically active compounds.
dot
Caption: General scheme for Schiff base or hydrazone formation.
Table 2: Comparison of Heterocyclic Aldehydes in Schiff Base/Hydrazone Formation
| Aldehyde | Amine/Hydrazine | Solvent | Time (h) | Yield (%) | Reference |
| 1H-Benzimidazole-2-yl-hydrazine | Various Benzaldehydes | Ethanol | 3 (reflux) | High | [14] |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | Thiosemicarbazide | Ethanol | Reflux | High | [15] |
| Pyridine-2-carboxaldehyde | p-Toluidine | Methanol | 2.5 | 61 | |
| Pyridine-4-carboxaldehyde | 3-Aminopyridine | Ethanol | 1 (reflux) | High | [3] |
| L-tryptophan | Pyridinecarboxaldehyde isomers | Ethanol/Methanol | 2 (reflux) | 75-85 | [5] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reactivity in this reaction is also dependent on the electrophilicity of the carbonyl carbon. Stabilized ylides generally react well with aldehydes to produce predominantly the E-alkene.
Table 3: Comparison of Heterocyclic Aldehydes in the Wittig Reaction
| Aldehyde | Wittig Reagent | Base/Solvent | Time (h) | Yield (%) | Reference |
| 9-Anthraldehyde (Aromatic Aldehyde) | Benzyltriphenylphosphonium chloride | NaOH/Dichloromethane | 0.17 | High | [16] |
| 4-Nitrobenzaldehyde (Aromatic Aldehyde) | Triphenylphosphine, Ethyl bromoacetate | NaHCO₃/Water | Reflux | High | [17] |
| Benzaldehyde (Aromatic Aldehyde) | Methyl (triphenylphosphoranylidene)acetate | NaHCO₃/Water | 1-3 | 46.5-87.0 | [18] |
Note: Direct comparative data for the four heterocyclic aldehydes under the same Wittig reaction conditions is limited in the literature. The provided examples with aromatic aldehydes serve as a general reference.
Experimental Protocols
General Procedure for Knoevenagel Condensation with 5-(Hydroxymethyl)furan-2-carboxaldehyde[12]
-
Reactants: 5-(Hydroxymethyl)furan-2-carboxaldehyde (1a) (0.20 mmol, 25 mg), malononitrile (2b) (0.20 mmol, 13 mg).
-
Catalyst: 5 mg of biogenic calcium and barium carbonate.
-
Procedure: The reactants and catalyst are mixed in a reaction vessel.
-
Reaction Conditions: The mixture is heated at 100 °C for 1 hour under solvent-free conditions.
-
Work-up: The reaction mixture is cooled, and the solid product is isolated.
-
Yield: The product, 2-((5-(hydroxymethyl)furan-2-yl)methylene)malononitrile (3b), is obtained as a brown solid (27 mg, 78% yield).
General Procedure for Schiff Base Formation with Pyridine-2-carboxaldehyde[16]
-
Reactants: Pyridine-2-carboxaldehyde (0.50 g, 4.6 mmol) and p-toluidine (0.50 g, 4.6 mmol).
-
Solvent: 17 ml of methanol.
-
Procedure: The reactants are stirred in methanol at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: The mixture is stirred for 30 minutes, during which a beige precipitate forms. The mixture is then stirred for an additional 2 hours.
-
Work-up: The precipitate is collected by filtration and dried.
-
Yield: The product is obtained as a beige powder (1.09 g, 61% yield).
General Procedure for One-Pot Aqueous Wittig Reaction with an Aromatic Aldehyde[19]
-
Reactants: Aldehyde (e.g., benzaldehyde), α-bromoester (e.g., methyl bromoacetate), and triphenylphosphine.
-
Solvent/Base: Saturated aqueous solution of sodium bicarbonate.
-
Procedure: All reactants are added to a reaction vessel containing the aqueous sodium bicarbonate solution.
-
Reaction Conditions: The reaction is stirred for 1-3 hours.
-
Work-up: The product is isolated from the reaction mixture.
-
Yield: The alkene products are typically isolated in high yields with a high degree of stereocontrol.
Conclusion
The choice of a heterocyclic aldehyde in a synthetic strategy is a critical decision that impacts reaction efficiency and the properties of the final product.
-
This compound serves as a valuable precursor for complex, biologically active molecules, particularly through condensation reactions to form hydrazones and other Schiff base analogues.
-
Pyridine-2-carboxaldehyde , with its electron-deficient ring, exhibits high reactivity towards nucleophiles, making it suitable for rapid Schiff base formation and as a ligand precursor.
-
Furan-2-carboxaldehyde is a versatile and renewable building block, showing good reactivity in Knoevenagel condensations.
-
Thiophene-2-carboxaldehyde is a key intermediate in medicinal chemistry, though it may exhibit slightly lower reactivity in some condensation reactions compared to furan derivatives.
This guide provides a comparative overview to aid researchers in selecting the most appropriate heterocyclic aldehyde for their synthetic targets. The provided experimental data and protocols offer a starting point for laboratory investigations. It is always recommended to consult specific literature for the most optimized conditions for a particular transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. sciepub.com [sciepub.com]
Unveiling the Antimicrobial Prowess of Benzimidazoles: A Comparative Efficacy Guide
A deep dive into the antimicrobial efficacy of various benzimidazole-based agents reveals a promising class of compounds with significant potential in combating bacterial and fungal pathogens, including drug-resistant strains. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this important area of antimicrobial research.
Benzimidazole derivatives have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities.[1][2] Their structural similarity to purine nucleotides allows them to interact with various biopolymers in living systems, making them attractive candidates for antimicrobial drug discovery.[3] This guide synthesizes data from multiple studies to compare the efficacy of different benzimidazole-based agents, focusing on their activity against clinically relevant pathogens, their mechanisms of action, and the experimental protocols used to evaluate their performance.
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives is quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4] A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of selected benzimidazole compounds against various microorganisms.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Key Findings & Reference(s) |
| TFBZ | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | 8 | Demonstrates activity against a significant drug-resistant pathogen.[4] |
| 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole | Escherichia coli AB1157 | 15-60 (biofilm inhibition) | - | Shows pronounced inhibitory effect on biofilm formation.[5] |
| Benzimidazole-triazole hybrid (Compound 63c) | Gram-positive bacteria | 8 - 32 | - | Exhibits greater activity against Gram-positive strains compared to other hybrids.[1] |
| Benzimidazole-triazole hybrid (Compound 35d) | E. coli | - | - | Strong inhibitory effect noted.[6] |
| Benzimidazole-triazole hybrid (Compound 35g) | Multiple bacterial strains | - | - | Good inhibition against tested strains except B. subtilis.[6] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | M. luteus, E. coli, S. aureus, S. epidermidis, B. cereus | 15.62 (against S. aureus) | - | Potent compound with broad-spectrum activity.[7] |
| Compound 6c (Benzimidazole derivative) | E. coli JW55031 (TolC mutant) | 2 | - | Potent activity against a mutant strain, suggesting efflux pump involvement in resistance.[8] |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | - | Considered promising broad-spectrum antimicrobial candidates.[9] |
Table 2: Anti-biofilm Activity of Selected Benzimidazole Derivatives
Bacterial biofilms pose a significant challenge due to their inherent resistance to conventional antimicrobial agents.[4][10][11] Several benzimidazole derivatives have demonstrated potent anti-biofilm activity.
| Compound/Derivative | Target Organism | Assay Metric | Value | Reference(s) |
| ABC-1 | Pseudomonas aeruginosa CF-145 | IC50 (MBEC Assay) | 45.9 nM | Effective at nanomolar concentrations without inhibiting bacterial growth.[4][10][12] |
| Compound 3d | P. aeruginosa | % Biofilm Inhibition | 71.70% | Significant inhibition of biofilm formation.[4] |
| Compound 7f | P. aeruginosa | % Biofilm Inhibition | 68.90% | Demonstrates considerable anti-biofilm properties.[4] |
| 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole | E. coli AB1157 | Biofilm formation decrease | 2-10 times | Concentration-dependent reduction in biofilm formation.[5] |
Mechanisms of Action
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, highlighting their versatility.[4] Some disrupt fundamental cellular processes, while others interfere with bacterial communication and virulence.
One of the key mechanisms is the inhibition of DNA gyrase , an essential bacterial enzyme involved in DNA replication.[1] By targeting the DNA gyrase subunit B, these compounds disrupt DNA synthesis, leading to cell death.[1]
Another significant mechanism is the inhibition of quorum sensing (QS) systems, particularly in pathogens like P. aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By interfering with QS signaling, certain benzimidazoles can effectively attenuate bacterial pathogenicity.[4]
Interestingly, not all benzimidazoles rely on the same mechanism. For instance, the potent anti-biofilm agent ABC-1 appears to function independently of the common c-di-GMP signaling pathway, which controls biofilm formation in many bacteria.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole-based antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a commonly used technique.[13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzimidazole compounds and standard antibiotics
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) from a fresh culture.[13]
-
Compound Dilution: Prepare serial two-fold dilutions of the benzimidazole compounds and control antibiotics in the broth medium within the 96-well plate.[13]
-
Inoculation: Add the prepared inoculum to each well, except for the negative control (broth only). Include a positive control (microorganism in broth without any compound).[13]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.[13]
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7][13] This can be assessed visually or by measuring the absorbance at 600 nm.[13]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15] This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).[13]
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.[13]
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.[13]
-
Result Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[13]
Anti-Biofilm Assay (Crystal Violet Method)
This method quantifies the ability of a compound to inhibit biofilm formation.[5]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Benzimidazole compounds
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
Procedure:
-
Biofilm Formation: Grow the bacterial culture in the wells of a 96-well plate in the presence of various concentrations of the benzimidazole compounds. Include control wells without the compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for biofilm formation.[4]
-
Washing: Gently wash the wells to remove planktonic (free-floating) bacteria.
-
Staining: Stain the remaining adherent biofilms with a crystal violet solution.
-
Destaining: After another wash, elute the crystal violet from the biofilms using a suitable solvent like ethanol or 30% acetic acid.
-
Quantification: Measure the absorbance of the eluted crystal violet solution, which is proportional to the amount of biofilm formed.
Visualizing Key Processes
To better understand the experimental workflow and a key mechanism of action, the following diagrams are provided.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial and antibiofilm activity of polyfunctional benzimidazole derivatives | Zaitseva | Acta Biomedica Scientifica [actabiomedica.ru]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel benzimidazole that inhibits bacterial biofilm formation in a broad-spectrum manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of 1H-Benzimidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1H-Benzimidazole-2-carboxaldehyde is a critical prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical methods for confirming the purity of this compound, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of impurities, or routine quality control. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity, high resolution, excellent for quantitative analysis. | Requires reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities (qNMR). | Provides detailed structural information, can be quantitative without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC, requires more expensive instrumentation. |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity, provides molecular weight information, can be coupled with chromatography (e.g., GC-MS, LC-MS) for enhanced separation and identification. | May not be suitable for non-volatile or thermally labile compounds without derivatization (for GC-MS). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of compound identity. | Fast, non-destructive, provides a molecular fingerprint. | Not suitable for quantification of impurities, limited in detecting impurities with similar functional groups. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to detect and quantify any related impurities using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS-compatible methods)[1][2]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for the best separation.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Internal standard of known purity for quantitative NMR (qNMR) (e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.[4] For qNMR, a precisely weighed amount of an internal standard is added.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Data Analysis:
-
Confirm the presence of characteristic peaks for this compound.
-
Identify signals that do not correspond to the main compound or the solvent; these are indicative of impurities.
-
For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to identify potential volatile or semi-volatile impurities when coupled with Gas Chromatography (GC-MS).
Instrumentation:
-
Mass spectrometer
-
Gas chromatograph (for GC-MS)
Reagents:
-
Suitable solvent (e.g., methanol, dichloromethane)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Direct Infusion MS: Infuse the sample solution directly into the mass spectrometer to obtain the molecular ion peak.
-
GC-MS Analysis:
-
Inject the sample solution into the GC. The components are separated based on their boiling points and polarity.
-
The separated components are then introduced into the mass spectrometer for detection and identification.
-
-
Data Analysis:
Workflow and Data Visualization
The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the different analytical methods.
Caption: General workflow for the purity analysis of a chemical compound.
Caption: Decision guide for selecting an analytical method.
By utilizing a combination of these analytical techniques, researchers can confidently confirm the purity and identity of this compound, ensuring the integrity of their research and the quality of their products.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 1H-Benzimidazole-2-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Benzimidazole-2-carboxaldehyde derivatives, focusing on their antimicrobial and anticancer activities. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.
Introduction
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Derivatives of this compound are of particular interest as the aldehyde group provides a reactive handle for the synthesis of a diverse library of compounds, most notably Schiff bases, by condensation with various amines.[4] These modifications significantly influence the biological activity of the parent molecule, leading to potent antimicrobial and anticancer agents. This guide summarizes key findings on the SAR of these derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant concepts.
Data Presentation: Antimicrobial and Anticancer Activities
The biological activities of various this compound derivatives are summarized below. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity
The antimicrobial potential of this compound Schiff base derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of efficacy.
Table 1: Antimicrobial Activity (MIC µg/mL) of this compound Schiff Base Derivatives
| Compound ID | R Group (Substituent on Amine) | S. aureus | E. coli | K. pneumoniae | A. flavus | A. carbonarius | Reference |
| 3c | 4-Chlorophenyl | - | 7.8 | 7.8 | 7.8 | 15.6 | [4] |
| 3d | 4-Bromophenyl | - | 7.8 | 7.8 | - | - | [4] |
| 3e | 4-Nitrophenyl | - | 7.8 | - | - | - | [4] |
| 3f | 4-Methylphenyl | - | 7.8 | 7.8 | - | - | [4] |
| Nalidixic Acid (Std.) | - | - | 512 | 64 | - | - | [4] |
Note: '-' indicates data not available in the cited source.
From the data, it is evident that Schiff base derivatives of this compound exhibit potent antibacterial activity, particularly against Gram-negative bacteria like E. coli and K. pneumoniae, with MIC values as low as 7.8 µg/mL.[4] The antifungal activity against Aspergillus species is also noteworthy for some derivatives.[4]
Anticancer Activity
The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying anticancer activity.
Table 2: Anticancer Activity (IC50 µM) of Substituted 1H-Benzimidazole Derivatives
| Compound ID | Substitution Pattern | HepG2 | HCT-116 | MCF-7 | Reference |
| 1d | 2-(4-N,N-dimethylaminophenyl)-6-nitro-1H-benzimidazole | 2.12 | 1.84 | 3.45 | [2] |
| 2d | 2-(4-N,N-dimethylaminophenyl)-6-chloro-1H-benzimidazole | 4.21 | 3.98 | 5.67 | [2] |
| 3s | 1-(4-chlorobenzyl)-2-(4-N,N-dimethylaminophenyl)-6-nitro-1H-benzimidazole | - | - | - | [2] |
| 4b | 1-benzyl-2-(4-hydroxyphenyl)-6-chloro-1H-benzimidazole | 8.76 | 9.12 | 10.28 | [2] |
| 4k | 1-(4-chlorobenzyl)-2-(4-hydroxyphenyl)-6-chloro-1H-benzimidazole | 6.54 | 7.89 | 8.13 | [2] |
| Paclitaxel (Std.) | - | 1.38 | 2.54 | 4.76 | [2] |
Note: '-' indicates data not available in the cited source.
The anticancer data suggests that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring significantly influence the cytotoxic activity.[1][2] For instance, the presence of a nitro group at the C-6 position and a dimethylamino group on the C-2 phenyl ring appears to enhance activity.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, as described in the literature.
Synthesis of 2-Substituted 1H-Benzimidazole Derivatives
A common method for synthesizing 2-substituted 1H-benzimidazoles involves the condensation of an o-phenylenediamine with a substituted aromatic aldehyde.[2]
Protocol: Microwave-Assisted Synthesis [2][5]
-
A mixture of the respective o-phenylenediamine (1 mmol), substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in ethanol (10 mL) is prepared in a microwave-safe vessel.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 10-15 minutes.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds is often determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC).[4]
Protocol: Microdilution Method for MIC Determination [4]
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assay
The in vitro anticancer activity is commonly assessed using the Sulforhodamine B (SRB) assay.[6]
Protocol: SRB Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
General Synthetic Scheme
The following diagram illustrates the general synthetic pathway for producing 2-substituted 1H-benzimidazole derivatives from o-phenylenediamine and an aldehyde.
Caption: General synthesis of 2-substituted 1H-benzimidazoles.
Structure-Activity Relationship (SAR) Workflow
The logical workflow for conducting SAR studies is depicted in the following diagram.
Caption: A typical workflow for structure-activity relationship studies.
Potential Mechanism of Action: Dihydrofolate Reductase Inhibition
Molecular docking studies have suggested that some benzimidazole derivatives may exert their antimicrobial and anticancer effects by inhibiting dihydrofolate reductase (DHFR).[2]
Caption: Inhibition of the DHFR pathway by benzimidazole derivatives.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. isca.me [isca.me]
- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
comparative study of the antioxidant activity of benzimidazole hydrazones
A Comparative Analysis of the Antioxidant Activity of Benzimidazole Hydrazones
Benzimidazole hydrazones have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antioxidant properties.[1][2] This guide provides a comparative study of the antioxidant activity of various benzimidazole hydrazone derivatives, supported by experimental data from key in vitro assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and application of these compounds.
Data Presentation: Comparative Antioxidant Activity
The antioxidant potential of benzimidazole hydrazones is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Hydrazones
| Compound | Substituent(s) on the Arylidene Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazone 5a | 2-hydroxy | >100 | Quercetin | 8.8 |
| Hydrazone 5b | 2,3-dihydroxy | 8.8 | Melatonin | >100 |
| Hydrazone 5d | 3,4-dihydroxy | 8.8 | ||
| Hydrazone 5e | 2,4,6-trihydroxy | 8.2 | ||
| Hydrazone 5j | 3-methoxy-4-hydroxy | 15.2 | ||
| Hydrazone 5k | 3,5-dimethoxy-4-hydroxy | 25.5 | ||
| Hydrazone 5l | 3,4,5-trimethoxy | >100 |
Data sourced from a study on new 1H-benzimidazole-2-yl hydrazones, which highlighted that dihydroxy and trihydroxy substituted compounds were the most potent scavengers in the DPPH model system.[3]
Table 2: ABTS Radical Cation Scavenging Activity of Selected Benzimidazole Hydrazones
| Compound | Substituent(s) on the Arylidene Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazone 5a | 2-hydroxy | 15.2 | Quercetin | 3.2 |
| Hydrazone 5b | 2,3-dihydroxy | 4.8 | Melatonin | 10.5 |
| Hydrazone 5d | 3,4-dihydroxy | 5.2 | ||
| Hydrazone 5e | 2,4,6-trihydroxy | 3.5 | ||
| Hydrazone 5j | 3-methoxy-4-hydroxy | 7.5 | ||
| Hydrazone 5k | 3,5-dimethoxy-4-hydroxy | 10.2 | ||
| Hydrazone 5l | 3,4,5-trimethoxy | >100 |
Data from the same study, where di- and trihydroxy substituted benzimidazoles were also the most potent scavengers in the ABTS system.[3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[4]
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared to achieve an absorbance of approximately 1.0 at 517 nm.[3][4]
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the benzimidazole hydrazone test compounds.[3]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 60 minutes) to allow the scavenging reaction to occur.[3]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is left in the dark for 12-16 hours.[3][5]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Reaction Mixture: Different concentrations of the benzimidazole hydrazone test compounds are added to the ABTS•+ working solution.[3]
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes).[5]
-
Absorbance Measurement: The decrease in absorbance is measured at 734 nm.[5]
-
Calculation: The radical scavenging activity is calculated, and the results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.
-
Reaction Mixture: The FRAP reagent is mixed with the benzimidazole hydrazone test compound.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a ferrous sulfate standard curve.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflows for the DPPH and ABTS antioxidant assays.
Proposed Mechanisms of Antioxidant Activity
The antioxidant activity of benzimidazole hydrazones is often attributed to their ability to react with free radicals through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT), which is a key step in the Sequential Proton Loss Electron Transfer (SPLET) mechanism.[3][5]
Caption: Proposed HAT and SPLET mechanisms for the antioxidant activity of benzimidazole hydrazones.
References
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Spectral Data Validation for Novel Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the synthesis of new benzimidazole derivatives marks a critical first step. However, the journey from synthesis to application hinges on the rigorous validation of the compound's structure. This guide provides a comparative overview of the essential spectroscopic techniques for characterizing these derivatives, complete with experimental protocols and data interpretation to ensure the integrity of your newly synthesized compounds.
The structural elucidation of newly synthesized benzimidazole derivatives is paramount for confirming their identity and purity. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides unique and complementary information about the molecular structure.
Comparative Analysis of Spectroscopic Techniques
A multi-faceted approach utilizing FT-IR, NMR, and Mass Spectrometry is the gold standard for the characterization of benzimidazole derivatives.[1][2] This combination allows for the unambiguous confirmation of the synthesized structure.
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies can confirm the presence of the N-H bond in the imidazole ring, aromatic C-H bonds, and the C=N bond, which are characteristic of the benzimidazole core.[3][4] Further characteristic peaks will indicate the presence of specific substituents attached to the core structure.
Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule.[5][6] ¹H NMR helps to determine the number and types of protons and their neighboring environments, while ¹³C NMR provides insights into the carbon skeleton.[7] The chemical shifts and coupling patterns are unique for each derivative and serve as a fingerprint for the compound.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compound.[1][8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[10][11]
Summary of Key Spectral Data for Benzimidazole Derivatives
The following table summarizes the expected spectral data for the core benzimidazole structure. The exact values will vary depending on the specific substituents attached to the ring.
| Spectroscopic Technique | Key Feature | Expected Range/Value | Reference |
| FT-IR (cm⁻¹) | N-H Stretch (imidazole) | 3200-3500 (broad) | [4] |
| Aromatic C-H Stretch | 3000-3100 | [3] | |
| C=N Stretch | 1580-1650 | [3][4] | |
| C=C Stretch (aromatic) | 1400-1600 | ||
| ¹H NMR (ppm) | N-H Proton (imidazole) | 12.0 - 13.0 (singlet, broad) | [12][13] |
| Aromatic Protons | 7.0 - 8.5 (multiplets) | [13] | |
| ¹³C NMR (ppm) | C=N Carbon (imidazole) | 140 - 165 | [12] |
| Aromatic Carbons | 110 - 150 | [7][14] | |
| Mass Spec. (m/z) | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the derivative | [8][9] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectral data.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the dried, purified benzimidazole derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrophotometer is used to record the spectrum.[3]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.[6]
-
Data Acquisition:
-
¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and identify all unique carbon signals.[7]
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[1][2] Electrospray ionization (ESI) is a common ionization technique for benzimidazole derivatives.[1]
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to observe the molecular ion and its fragments. For HRMS, the instrument is calibrated to ensure high mass accuracy.[9]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectral validation of a newly synthesized benzimidazole derivative.
Caption: Workflow for the validation of newly synthesized benzimidazole derivatives.
By following this structured approach to spectral data validation, researchers can confidently confirm the successful synthesis of their target benzimidazole derivatives, paving the way for further biological evaluation and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsm.com [ijpsm.com]
- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journalijdr.com [journalijdr.com]
- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Assessing the Therapeutic Potential of 1H-Benzimidazole-2-carboxaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-Benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative assessment of the therapeutic potential of analogs derived from 1H-Benzimidazole-2-carboxaldehyde, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Analogs of this compound, particularly Schiff bases and hydrazones, have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, ultimately leading to apoptosis.
Comparative Anticancer Activity of this compound Analogs
| Compound Type | Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazone Analog | Benzimidazole-hydrazone derivative 3d | HT-29 (Colon Cancer) | Weak antiproliferative activity at 20 µM | Fluorouracil | - |
| Hydrazone Analog | Benzimidazole-hydrazone derivative 3j | HT-29 (Colon Cancer) | Weak antiproliferative activity at 20 µM | Fluorouracil | - |
| Benzimidazole Derivative | Compound 5a | A549 (Lung Cancer) | 2.2 | - | - |
| Chrysin Benzimidazole Derivative | Compound (1) | MFC (Gastric Cancer) | 25.72 ± 3.95 | - | - |
| Benzimidazole/1,3,4-oxadiazole hybrid | Hybrid 11 | MCF-7 (Breast Cancer) | 1.87 | Erlotinib | 4.58 |
| Benzimidazole/1,3,4-oxadiazole hybrid | Hybrid 11 | MDA-MB-231 (Breast Cancer) | 5.67 | Erlotinib | 7.46 |
| Benzimidazole-pyrazole linked | Compound 28 | MCF-7 (Breast Cancer) | 2.2 - 11.9 | 5-FU | 1.16 - 7.12 |
| Benzimidazole-pyrazole linked | Compound 28 | MDA-MB-231 (Breast Cancer) | 2.2 - 11.9 | 5-FU | 1.16 - 7.12 |
| Benzimidazole-pyrazole linked | Compound 28 | A549 (Lung Cancer) | 2.2 - 11.9 | 5-FU | 1.16 - 7.12 |
| Benzimidazole-triazolothiadiazine derivative | Compound 5e | Breast Cancer Cells | 0.032 (Aromatase inhibition) | - | - |
Note: The table summarizes data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. After 24 hours, the old medium is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a blank (medium only) are included.[1]
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, 10 µL of the MTT reagent is added to each well, and the plate is incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity
Derivatives of this compound, including Schiff bases and thiosemicarbazones, have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of this compound Analogs
| Compound Type | Analog | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrazole-attached Benzimidazole | Compound 5e | S. aureus | 15.62 | - | - |
| Pyrazole-attached Benzimidazole | Compound 5g | S. aureus | 15.62 | - | - |
| Pyrazole-attached Benzimidazole | Compound 5i | S. aureus | 15.62 | - | - |
| Benzimidazole Schiff base | Compound 54a | Bacterial and Fungal species | Promising activity | Bacterial and Fungal species | Promising activity |
| Benzimidazole Schiff base | Compound 54b | Bacterial and Fungal species | Promising activity | Bacterial and Fungal species | Promising activity |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate higher potency. Ciprofloxacin and Ketoconazole are often used as standard reference drugs for antibacterial and antifungal activity, respectively.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing
Agar Streak Dilution Method
-
Preparation of Media: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., dimethyl formamide). Graded quantities of the test compounds are incorporated into a specified quantity of molten sterile agar (Nutrient Agar for bacteria, Sabouraud's Dextrose Agar for fungi).[2]
-
Pouring Plates: The medium containing the compound is poured into a Petri dish to a depth of 3–4 mm and allowed to solidify.[2]
-
Inoculation: The surface of the agar is inoculated with the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Schiff base derivatives of imidazole and benzimidazole have shown notable anti-inflammatory effects.[3] These compounds can modulate the activity of enzymes involved in the arachidonic acid metabolism pathway, thereby mitigating the inflammatory response.[3]
Comparative Anti-inflammatory Activity of Imidazole Schiff Base Derivatives
| Compound | Paw Edema Inhibition (%) | Reduction in IL-1β | Reduction in TNF-α |
| C1IN | Significant | Significant | Significant |
| C2IN | Significant | Significant | Significant |
| C4IN | Significant | Significant | Significant |
| C5IN | Significant | Significant | Significant |
| C11IN | Significant | Significant | Significant |
Note: Data from a study on Schiff's base Imidazole derivatives, highlighting their effectiveness in reducing paw edema and pro-inflammatory cytokines.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the anti-inflammatory activity of novel compounds.[4][5]
-
Animal Grouping: Healthy rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds are administered to the animals in the test groups, usually orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[4][6]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for the treated groups in comparison to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Signaling Pathways and Mechanisms of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. inotiv.com [inotiv.com]
- 5. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal Procedures for 1H-Benzimidazole-2-carboxaldehyde
The following guide provides essential safety and logistical information for the proper disposal of 1H-Benzimidazole-2-carboxaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard and Personal Protective Equipment (PPE) Summary
Proper handling and disposal require an awareness of the chemical's hazards and the use of appropriate personal protective equipment.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302 | Protective gloves, Lab coat/Protective clothing |
| Serious Eye Irritation (Category 2) | H319 | Chemical safety goggles / Face shield |
| Skin Irritation (Category 2) | H315 | Protective gloves |
| Respiratory Irritation (Category 3) | H335 | Use only in a well-ventilated area or chemical fume hood |
Data sourced from GHS classifications.[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the procedural steps for the safe handling and disposal of this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in accordance with safety regulations.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the table above
-
Appropriate solvent for decontamination (e.g., acetone, ethanol)
-
Sealable bags for contaminated disposable items
Methodology
Step 1: Preparation and Donning PPE
-
Before handling the chemical waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1]
-
Put on all required PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
Step 2: Waste Segregation
-
This compound waste must be segregated from other waste streams.
-
Do not mix this waste with other chemicals unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: Collection of Solid Waste and Contaminated Materials
-
Carefully place any unused or contaminated solid this compound into a designated hazardous waste container.
-
Avoid generating dust during transfer.[1]
-
Any disposable materials that have come into direct contact with the chemical (e.g., weighing paper, contaminated paper towels, gloves) should also be placed in the designated solid waste container or a sealed, labeled bag for disposal.
Step 4: Decontamination and Disposal of Empty Containers
-
Initial Rinse: The primary chemical container must be treated as hazardous waste. After ensuring the container is empty of all visible solid, rinse it thoroughly with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in a designated liquid hazardous waste container.[3]
-
Subsequent Rinses: Perform at least two additional rinses. As this compound does not fall into the "highly toxic" category (LD50 < 50mg/kg), subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your institutional EHS guidelines for specific requirements.
-
Container Disposal: After triple-rinsing and air-drying, deface the original label on the container and dispose of it as non-hazardous solid waste or as directed by your EHS office.
Step 5: Labeling and Temporary Storage
-
Securely close the hazardous waste container.[1]
-
Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity
-
The date of accumulation
-
-
Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Step 6: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
Waste must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4][5]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-benzimidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1H-Benzimidazole-2-carboxaldehyde
Essential Safety and Handling Guide for 1H-Benzimidazole-2-carboxaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 3314-30-5). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile: this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes serious eye irritation (Eye irritation, Category 2).[1] It may also cause skin and respiratory irritation.[2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines and safe handling procedures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4][5] |
| Hand Protection | Chemical-impermeable gloves. | Gloves must be inspected for degradation before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Nitrile gloves are a common recommendation for handling similar chemicals.[6] Always wash hands thoroughly after removing gloves.[1][6] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat or overalls. | For procedures with a high risk of splashing, a PVC apron may be used for additional protection.[1][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[6] |
Operational Plan: Safe Handling and Disposal Procedures
A systematic approach to handling and disposal is critical to prevent contamination and accidental exposure.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Avoiding Dust Formation: Handle the solid compound carefully to avoid the formation and dispersion of dust.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store apart from foodstuff containers.[1]
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be segregated and treated as hazardous chemical waste.
-
Disposal Method: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not let the chemical enter drains.[1]
Emergency First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
If Swallowed: Rinse mouth with water. Get medical help.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
